molecular formula C8H9BrFN B3259904 2-(4-Bromo-2-fluorophenyl)ethanamine CAS No. 325163-35-7

2-(4-Bromo-2-fluorophenyl)ethanamine

Cat. No.: B3259904
CAS No.: 325163-35-7
M. Wt: 218.07 g/mol
InChI Key: QXHWJCUUMKYSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-fluorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H9BrFN and its molecular weight is 218.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHWJCUUMKYSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325163-35-7
Record name 2-(4-bromo-2-fluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical properties of 2-(4-Bromo-2-fluorophenyl)ethanamine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level medicinal chemistry whitepaper. It synthesizes physicochemical analysis, synthetic utility, and experimental methodologies into a cohesive narrative designed for drug discovery professionals.

A Privileged Scaffold for Divergent Library Synthesis and DMPK Optimization

Executive Summary

In the landscape of modern drug discovery, 2-(4-Bromo-2-fluorophenyl)ethanamine (CAS: 1216905-47-5, HCl salt) represents a high-value "dual-function" scaffold.[1] It combines the privileged pharmacophore of the phenethylamine backbone—ubiquitous in GPCR and transporter ligands—with strategic halogenation designed for late-stage diversification and metabolic robustness.

This guide analyzes the compound’s utility as a divergent intermediate . The para-bromine serves as a chemoselective handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-fluorine atom modulates pKa, lipophilicity, and metabolic stability, effectively blocking oxidative clearance at the electron-rich C2 position.

Physicochemical Profile & Structural Logic

Understanding the interplay between the halogen substituents and the ethylamine tail is critical for rational design.

Quantitative Data Summary
PropertyValue (Predicted/Exp)Medicinal Chemistry Significance
Molecular Formula C₈H₉BrFN (Free Base)MW: 218.07 g/mol
LogP (Octanol/Water) 2.3 – 2.6Moderate lipophilicity; suitable for CNS penetration if required.
pKa (Basic Amine) ~9.2 – 9.4Slightly lower than unsubstituted phenethylamine (~9.8) due to the electron-withdrawing inductive effect (-I) of the ortho-F and para-Br.
TPSA 26.02 ŲExcellent membrane permeability profile.
H-Bond Donors/Acceptors 2 / 1Classic amine profile; F acts as a weak acceptor.
The "Fluorine Effect" (Ortho-Substitution)

The strategic placement of fluorine at the C2 position is not merely for decoration; it serves three specific mechanistic functions:

  • Metabolic Blockade: The C2 position in phenethylamines is a common "soft spot" for CYP450-mediated aromatic hydroxylation. Fluorine substitution effectively blocks this metabolic route due to the strength of the C-F bond (approx. 116 kcal/mol).

  • Conformational Bias: The ortho-fluorine can engage in intramolecular electrostatic interactions with the ethylamine side chain (gauche effect), potentially pre-organizing the molecule for receptor binding.

  • pKa Modulation: The electron-withdrawing nature of fluorine reduces the pKa of the primary amine, potentially reducing lysosomal trapping compared to non-fluorinated analogs.

Synthetic Utility: The Divergent Handle

The para-bromine atom transforms this molecule from a simple building block into a branching point for library synthesis. It allows the ethylamine core to be installed first, followed by elaboration of the aromatic system.

Chemo-Divergent Workflow

The following diagram illustrates the chemical space accessible from this single scaffold.

G Core 2-(4-Bromo-2-fluorophenyl) ethanamine Suzuki Biaryl Scaffolds (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald N-Aryl Amines (Buchwald-Hartwig) Core->Buchwald R-NH2 / Pd(0) Sonogashira Alkynyl Linkers (Sonogashira) Core->Sonogashira Terminal Alkyne / CuI Heck Styrenyl Analogs (Heck) Core->Heck Alkene / Pd(II) Amide Amide Derivatives (Peptidomimetics) Core->Amide R-COOH / HATU (Amine Functionalization) RedAm Secondary Amines (Reductive Amination) Core->RedAm R-CHO / NaBH(OAc)3 (Amine Functionalization)

Figure 1: Chemo-divergent synthesis map. Red arrows indicate reactions utilizing the aryl bromide handle; Green arrows indicate functionalization of the primary amine.

Experimental Protocols

The following protocols are designed for high reliability and scalability . They address the specific challenge of preserving the aryl bromide during the synthesis of the amine.

Synthesis of this compound (The "Henry-Borane" Route)

Rationale: Direct reduction of nitrostyrenes using LiAlH₄ can sometimes lead to debromination (loss of the Ar-Br handle). The use of Borane-THF (BH₃·THF) is chemoselective, reducing the nitro/alkene groups while leaving the aryl bromide intact.

Step 1: Henry Reaction (Condensation)

  • Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 equiv), Nitromethane (5.0 equiv), Ammonium Acetate (0.5 equiv).

  • Procedure: Dissolve aldehyde in nitromethane (solvent/reactant). Add ammonium acetate. Reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Cool to RT. Remove excess nitromethane in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Product: (E)-4-Bromo-2-fluoro-β-nitrostyrene (Yellow solid).

Step 2: Chemoselective Reduction

  • Reagents: Nitrostyrene intermediate (1.0 equiv), Borane-THF complex (1.0 M in THF, 4.0 equiv).

  • Procedure:

    • Place nitrostyrene in a flame-dried flask under Argon. Dissolve in anhydrous THF.

    • Cool to 0°C. Add BH₃·THF dropwise (exothermic).

    • Allow to warm to RT, then reflux for 12 hours.

    • Quench (Critical): Cool to 0°C. Carefully add MeOH (gas evolution). Then add 1N HCl and reflux for 1 hour (to break the boron-amine complex).

  • Isolation: Basify aqueous layer to pH >12 with NaOH. Extract with DCM (3x). Dry organic layer (Na₂SO₄) and concentrate.

  • Purification: Conversion to HCl salt is recommended for stability. Dissolve free base in Et₂O, add 2M HCl in Et₂O. Filter the white precipitate.

General Protocol: Suzuki-Miyaura Coupling on the Scaffold

Rationale: This protocol uses a catalyst system (Pd(dppf)Cl₂) that is robust and minimizes protodehalogenation.

  • Setup: Charge a microwave vial with this compound (protected as N-Boc or free base if conditions allow), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Dioxane:Water (4:1). Degas with Argon for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via flash chromatography.

Safety & Handling (E-E-A-T)

  • Corrosivity: As a primary amine, the free base is corrosive to skin and eyes. Handle with gloves and eye protection.

  • Salt Formation: The free base absorbs CO₂ from air (carbamate formation). Store as the Hydrochloride (HCl) or Fumarate salt for long-term stability.

  • Incompatibility: Avoid contact with strong oxidizers. The aryl bromide is sensitive to organolithium reagents (Lithium-Halogen exchange will occur rapidly).

References

  • PubChem. Compound Summary: (4-Bromo-2-fluorophenyl)methanamine (Analogous Structure Data).[2] Available at: [Link]

  • Organic Syntheses. Synthesis of N-Acetyl Enamides via Reductive Acetylation (Methodology Reference). Org.[3][4] Synth. 2016, 93, 327-341. Available at: [Link]

  • Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 24, 9417–9456. (Mechanistic insight on Fluorine substitution). Available at: [Link]

Sources

A Technical Guide to 2-(4-Bromo-2-fluorophenyl)ethanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of 2-(4-bromo-2-fluorophenyl)ethanamine, a halogenated phenethylamine derivative of significant interest to the pharmaceutical and chemical research sectors. We will explore its core molecular identifiers, physicochemical characteristics, and critical role as a versatile intermediate in medicinal chemistry. This guide details established safety and handling protocols, proposes a logical synthetic pathway, and presents an exemplary experimental protocol for its application in cross-coupling reactions. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for the synthesis of novel therapeutic agents.

Compound Identification and Molecular Structure

This compound is primarily available as a free base and as a hydrochloride salt. The salt form often enhances stability and solubility in aqueous media, making it suitable for various laboratory applications.[1] The fundamental molecular identifiers for both forms are summarized below.

Table 1: Core Molecular Identifiers

IdentifierThis compound (Free Base)This compound HCl (Salt)
CAS Number 325163-35-7[2][3]1255098-85-1[1][4]
IUPAC Name This compound[3]This compound;hydrochloride[1]
Molecular Formula C₈H₉BrFN[3][5]C₈H₁₀BrClFN[1]
Molecular Weight 218.07 g/mol [3][5]254.53 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1Br)F)CCN[3]C1=CC(=C(C=C1Br)F)CCN.Cl[1]
InChI InChI=1S/C8H9BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2[3]InChI=1S/C8H9BrFN.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H[1]
InChIKey QXHWJCUUMKYSLH-UHFFFAOYSA-N[3]Not readily available

The structure is characterized by a phenyl ring substituted with a bromine atom at the C4 position and a fluorine atom at the C2 position. This specific halogenation pattern creates a distinct electronic and steric profile, which is instrumental in modulating the compound's reactivity and its interaction with biological targets when incorporated into larger molecules.

Synthesis Pathway and Rationale

While multiple synthetic routes can be envisioned, a common and logical approach to this compound involves a two-step process starting from the commercially available 4-bromo-2-fluorobenzaldehyde. This method is advantageous as it builds the required ethylamine side chain efficiently.

Step 1: Henry Reaction (Nitroaldol Condensation) The synthesis commences with the condensation of 4-bromo-2-fluorobenzaldehyde with nitromethane. This reaction, catalyzed by a base (e.g., sodium acetate), forms the intermediate nitroalkene, (E)-1-(4-bromo-2-fluorophenyl)-2-nitroethene. The choice of nitromethane is strategic as the nitro group serves as a masked amine.

Step 2: Reduction The nitroalkene intermediate is then subjected to a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). This step simultaneously reduces the carbon-carbon double bond and the nitro group to an amine, yielding the final product, this compound.

G cluster_start Starting Material cluster_reagents1 Reagents (Step 1) cluster_process1 Process 1 cluster_intermediate Intermediate cluster_reagents2 Reagents (Step 2) cluster_process2 Process 2 cluster_final Final Product start 4-Bromo-2-fluorobenzaldehyde proc1 Henry Reaction (Nitroaldol Condensation) start->proc1 reagent1 Nitromethane (CH3NO2) Base (e.g., NaOAc) reagent1->proc1 inter (E)-1-(4-bromo-2-fluorophenyl) -2-nitroethene proc1->inter proc2 Reduction inter->proc2 reagent2 Lithium Aluminum Hydride (LiAlH4) Anhydrous THF reagent2->proc2 final This compound proc2->final

Figure 1. Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a molecular scaffold and intermediate.[1] Its structural features are highly sought after in the design of novel bioactive compounds.

  • Scaffold for Complex Synthesis: The primary amine group provides a nucleophilic site for elongation and derivatization, allowing for the construction of amides, sulfonamides, and secondary or tertiary amines.

  • Handle for Cross-Coupling Reactions: The bromine atom on the phenyl ring is a key functional group for metal-catalyzed cross-coupling reactions.[1] Reactions like the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings enable the introduction of diverse aryl, alkyl, or alkyne substituents at the C4 position. This modularity is a cornerstone of modern library synthesis in drug discovery.[6]

  • Pharmacophore Component: The fluorinated phenethylamine moiety is a common pharmacophore in centrally active agents. The fluorine atom can enhance metabolic stability and modulate the pKa of the amine, potentially improving pharmacokinetic properties like blood-brain barrier penetration.

  • Precursor for Heterocyclic Chemistry: The compound can serve as a starting material for the synthesis of more complex heterocyclic systems, which are prevalent in many approved drugs.[7]

The development of inhibitors for targets like Bromodomain-containing protein 4 (BRD4) often involves complex molecules built upon scaffolds that could be derived from intermediates like this.[8][9] The ability to systematically modify a core structure is essential for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed when handling this compound. The compound is classified as hazardous, and the following information is derived from its Safety Data Sheet (SDS).[2]

Table 2: GHS Hazard Information for CAS 325163-35-7

CategoryCodeStatement
Pictograms


N/A
Signal Word Danger [2]N/A
Hazard Statements H302Harmful if swallowed.[2]
H315Causes skin irritation.[2]
H318Causes serious eye damage.[2]
H335May cause respiratory irritation.[2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P280Wear protective gloves/eye protection/face protection.[2]
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P405Store locked up.[2]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for using this compound in a Suzuki cross-coupling reaction to form a biaryl linkage. This is a representative workflow illustrating its application as a chemical building block.

Objective: To synthesize 2-(4'-methyl-[1,1'-biphenyl]-4-yl)-2-fluorophenylethanamine from this compound and (4-methylphenyl)boronic acid.

Materials:

  • This compound (1.0 eq)

  • (4-Methylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Causality Note: The phosphine ligand coordinates to the palladium center, forming the active catalytic species in situ.

  • Reaction Setup: Evacuate and backfill the reaction flask with an inert gas (Argon or Nitrogen) three times. Add the pre-mixed catalyst to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. Causality Note: The aqueous base is required for the transmetalation step of the catalytic cycle.

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

References

  • Beijing Impulse Technology Co., Ltd. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine - CAS:325163-35-7. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine. Available at: [Link]

  • PubChemLite. 2-(4-bromo-3-fluorophenyl)ethan-1-amine. Available at: [Link]

  • Loba Chemie. 2-FLUORO-4- BROMO BIPHENYL MSDS. Available at: [Link]

  • iChemical. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, CAS No. 845930-79-2. Available at: [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]

  • Liu, Z., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 60(11), 4533-4558. Available at: [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Rammurthy, B., et al. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. Available at: [Link]

  • PubMed, National Center for Biotechnology Information. Drug Discovery Targeting Bromodomain-Containing Protein 4. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. Pro-Drug Development. Available at: [Link]

  • Drug Discovery Chemistry Conference. APRIL 14 - 17, 2025 Program. Available at: [Link]

Sources

The Enigmatic Core: A Technical Guide to 4-Bromo-2-fluorophenethylamine Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Scaffold of Potential

Within the vast landscape of neuropharmacology, the phenethylamine backbone stands as a privileged scaffold, forming the basis for a multitude of endogenous neurotransmitters and synthetic psychoactive compounds.[1] The strategic introduction of halogen substituents has long been a cornerstone of medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide delves into the largely uncharted territory of 4-bromo-2-fluorophenethylamine derivatives, a class of compounds poised at the intersection of established pharmacological principles and novel chemical space.

While specific, in-depth research on 4-bromo-2-fluorophenethylamine itself is not extensively documented in publicly accessible literature, this guide will synthesize available information on closely related halogenated phenethylamines to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. By examining the synthesis of key precursors, the well-established pharmacology of related analogues, and the governing principles of their structure-activity relationships (SAR), we can construct a robust framework for the rational design and investigation of novel 4-bromo-2-fluorophenethylamine derivatives. The unique electronic properties conferred by the ortho-fluoro and para-bromo substitution pattern suggest the potential for compounds with distinct receptor interaction profiles, metabolic stability, and ultimately, novel therapeutic applications.

Synthetic Pathways: A Proposed Roadmap to the Core Scaffold

The synthesis of 4-bromo-2-fluorophenethylamine, while not explicitly detailed in the surveyed literature, can be logically approached through established methodologies for phenethylamine synthesis, starting from commercially available or readily synthesizable precursors. A plausible and efficient route would involve the reduction of a corresponding phenylacetonitrile or nitrostyrene intermediate.

A key starting material for this synthesis is 4-bromo-2-fluoroaniline.[2][3] From this precursor, the synthesis can proceed through several established transformations to arrive at the phenethylamine scaffold.

Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Route 1: Phenylacetonitrile Reduction cluster_1 Route 2: Nitrostyrene Reduction A 4-Bromo-2-fluoroaniline B 4-Bromo-2-fluorophenylacetonitrile A->B Sandmeyer Reaction (NaNO2, HCl, CuCN) E 4-Bromo-2-fluorobenzaldehyde A->E Diazotization followed by formylation C 4-Bromo-2-fluorophenethylamine B->C Reduction (e.g., LiAlH4 or H2/Catalyst) D Substituted 4-Bromo-2-fluorophenethylamine Derivatives C->D N-Alkylation, Acylation, etc. F 1-(4-Bromo-2-fluorophenyl)-2-nitroethene E->F Henry Reaction (CH3NO2, base) F->C

Caption: Proposed synthetic routes to 4-bromo-2-fluorophenethylamine and its derivatives.

Experimental Considerations:
  • Route 1 (Phenylacetonitrile Reduction): This is a classic and versatile method for phenethylamine synthesis. The conversion of 4-bromo-2-fluoroaniline to the corresponding phenylacetonitrile can be achieved via a Sandmeyer reaction. Subsequent reduction of the nitrile to the primary amine is a standard transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A process for reducing substituted phenylacetonitriles has been described in the context of synthesizing venlafaxine, which can be adapted for this purpose.[4]

  • Route 2 (Nitrostyrene Reduction): An alternative approach involves the Henry reaction between a suitable 4-bromo-2-fluorobenzaldehyde and nitromethane to form the β-nitrostyrene intermediate. This intermediate can then be reduced to the phenethylamine. A one-pot method using sodium borohydride and copper(II) chloride has been shown to be effective for the reduction of substituted β-nitrostyrenes to phenethylamines and is noted for its tolerance of aromatic halides.[5]

Pharmacological Profile: Extrapolating from Halogenated Analogues

The pharmacological activity of phenethylamine derivatives is highly dependent on the substitution pattern on the aromatic ring. These compounds are well-known to interact with a variety of monoamine receptors and transporters in the central nervous system.[1] Based on extensive research on related halogenated phenethylamines, it is highly probable that 4-bromo-2-fluorophenethylamine derivatives will exhibit significant affinity for serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋).[6]

Serotonin Receptor Interactions

Research has shown that 4-bromination of phenethylamines generally enhances affinity for serotonin receptors.[7][8] The 2,5-dimethoxy-4-bromophenethylamine (DOB), for example, is a potent 5-HT₂ₐ receptor agonist. While the 2-fluoro- substitution is less common in the widely studied psychoactive phenethylamines, the electronic effects of the fluorine atom are expected to significantly influence receptor binding. Fluorine's high electronegativity can alter the pKa of the amine and influence the electrostatic interactions with the receptor binding pocket.

Table 1: Representative Serotonin Receptor Affinities of Halogenated Phenethylamine Analogues

Compound4-substituent2-substituent5-HT₂ Receptor Affinity (pA₂)Reference
Phenethylamine-H-HLow[8]
4-Bromophenethylamine-Br-HEnhanced[7][8]
2,5-Dimethoxy-4-bromophenethylamine (DOB)-Br-OCH₃High

Note: Specific affinity data for 4-bromo-2-fluorophenethylamine is not available in the cited literature. This table illustrates the effect of 4-bromo substitution in related compounds.

Structure-Activity Relationships (SAR): A Predictive Framework

The SAR of phenethylamines at serotonin receptors has been extensively studied, providing a solid foundation for predicting the properties of novel derivatives.[6]

Key SAR principles for phenethylamine analogues at 5-HT₂ receptors include:

  • 4-Position Substitution: The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of affinity and efficacy. Small, lipophilic groups, such as halogens (e.g., bromo, iodo) or small alkyl groups, are generally well-tolerated and often increase affinity.[6][7][8]

  • 2-Position Substitution: Substitution at the 2-position, often with a methoxy group in the classic psychedelic phenethylamines, is also crucial for high affinity. The ortho-fluoro substituent in the 4-bromo-2-fluorophenethylamine scaffold is expected to have a pronounced effect on the molecule's conformation and electronic distribution, which will, in turn, affect its interaction with the receptor.

  • Ethylamine Side Chain: Modifications to the ethylamine side chain, such as α-methylation (to form the corresponding amphetamine) or N-alkylation, can significantly impact potency, selectivity, and metabolic stability. α-Methylation often confers resistance to metabolism by monoamine oxidase (MAO).[7][8]

Caption: Key structure-activity relationship points on the phenethylamine scaffold.

Experimental Protocols: A Guide to In Vitro Characterization

To elucidate the pharmacological profile of novel 4-bromo-2-fluorophenethylamine derivatives, a series of in vitro assays are essential. A foundational experiment is the radioligand binding assay to determine the affinity of the compounds for specific receptor targets.

Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay

This protocol is a generalized procedure based on established methods for characterizing ligands at the 5-HT₂ₐ receptor.[9]

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT₂ₐ receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).

  • Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ antagonist at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations for each test compound.

  • Reagent Addition:

    • To each well, add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • Add 50 µL of the test compound at various concentrations.

    • Add 50 µL of [³H]Ketanserin at a concentration close to its Kd.

    • Add 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 4-bromo-2-fluorophenethylamine scaffold represents a promising, yet underexplored, area for the development of novel CNS-active agents. While direct experimental data for this specific class of compounds is sparse, a wealth of information on related halogenated phenethylamines provides a strong predictive framework for their synthesis and pharmacological properties. The principles of SAR suggest that these derivatives are likely to interact with serotonin receptors, with the unique 4-bromo-2-fluoro substitution pattern offering the potential for novel selectivity and pharmacokinetic profiles.

Future research should focus on the synthesis of a library of 4-bromo-2-fluorophenethylamine derivatives and their systematic evaluation in a panel of in vitro binding and functional assays. This will allow for the validation of the predicted SAR and the identification of lead compounds for further in vivo characterization. The in-depth technical guidance provided herein serves as a foundational resource for researchers embarking on the exploration of this intriguing chemical space.

References

  • Selectivity of serotonergic drugs for multiple brain serotonin receptors. Role of [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB), a 5-HT2 agonist radioligand. PubMed. Available at: [Link]

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. Available at: [Link]

  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available at: [Link]

  • Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed. Available at: [Link]

  • Brossi, A., & Teitel, S. (1971). Improved synthesis of fluoroveratroles and fluorophenethylamines via organolithium reagents. Journal of Organic Chemistry, 36(10), 1423–1425. Available at: [Link]

  • Chambers, J. J., Kurrasch-Orbaugh, D. M., Parker, M. A., & Nichols, D. E. (2001). Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Kim, J., Kim, M. Y., Lee, C. H., & Rhim, H. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–182. Available at: [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8357–8360. Available at: [Link]

  • A process for preparation of phenethylamine derivative. Google Patents.
  • Meyerson, L. R., & Dembiec, D. (1978). Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology, 21(3), 581–584. Available at: [Link]

  • Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. Available at: [Link]

  • Phenethylamine. Wikipedia. Available at: [Link]

  • 4-Bromo-2-fluorobenzylamine hydrochloride. PubChem. Available at: [Link]

  • 4-Bromo-2-fluoroaniline. PubChem. Available at: [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

  • Dingemans, M. M. L., van den Berg, M., & Westerink, R. H. S. (2011). Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. Environmental Health Perspectives, 119(7), 900–907. Available at: [Link]

  • 4-Bromo-α-phenylethylamine. ChemBK. Available at: [Link]

  • Identifying Promising Novel Compounds Against Free-Living Amoebae: A Systematic Review of In vitro and in vivo Studies. Protocols.io. Available at: [Link]

  • 2-FLUORO-4- BROMO BIPHENYL MSDS. Loba Chemie. Available at: [Link]

  • 4-Bromo-α-phenethylamine. Chem-Impex. Available at: [Link]

  • Reddy, M. S., Basha, S. M., & Rao, V. V. (2003). Toxic effects of profenofos on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus. Ecotoxicology and Environmental Safety, 54(3), 295–301. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-Bromo-2-fluorophenyl)ethanamine Salts for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical process of crystal structure analysis, using the salts of 2-(4-Bromo-2-fluorophenyl)ethanamine as a focal point. For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design and successful pharmaceutical development.[1][2][3][4] The solid-state properties of an API, which are dictated by its crystal structure, profoundly influence its solubility, stability, bioavailability, and manufacturability.[5][6]

The subject of our illustrative analysis, this compound, is a substituted phenethylamine derivative. Such scaffolds are of significant interest in medicinal chemistry. The presence of a bromine atom provides a handle for further synthetic modification, while the fluorine atom can modulate the compound's electronic properties and metabolic stability. As the freebase is an amine, it is readily converted into various salt forms to improve its physicochemical properties.[7] This guide will walk through the essential steps of analyzing the crystal structures of these salts, providing both the "how" and the critical "why" behind each methodological choice.

The Strategic Imperative of Salt Formation and Crystallization

The journey to elucidating a crystal structure begins with obtaining high-quality single crystals. For a basic compound like this compound, salt formation is a common and effective strategy to induce crystallization and improve properties such as solubility and stability.[5][7][8] The choice of the counter-ion is a critical first step, as it will directly influence the resulting crystal lattice and its properties.

Rationale for Salt Selection

A salt screening study is typically performed to identify a range of salt forms with desirable properties. Common counter-ions for basic APIs include:

  • Hydrochlorides (HCl): Often yield stable, crystalline salts.[5] The hydrochloride salt of this compound is expected to be a crystalline solid with enhanced water solubility compared to the free base.[7]

  • Sulfates (H₂SO₄): Can form different stoichiometric salts (e.g., mono- or bis-sulfate) and can participate in extensive hydrogen bonding.

  • Maleates, Fumarates, Tartrates: These dicarboxylic acids offer multiple hydrogen bond donors and acceptors, increasing the probability of forming robust crystal lattices.

  • Methane sulfonates (Mesylates), Toluene sulfonates (Tosylates): Often produce stable, crystalline salts with good handling properties.

The selection of a particular salt form for full characterization is a multidisciplinary decision, balancing factors like crystallinity, solubility, hygroscopicity, and thermal stability.[5]

Experimental Protocol: Crystallization of this compound Salts

High-quality single crystals are a prerequisite for X-ray diffraction analysis.[9] The following is a general protocol for the crystallization of amine salts.

Objective: To grow single crystals of a this compound salt suitable for single-crystal X-ray diffraction.

Materials:

  • This compound free base

  • Selected acid (e.g., hydrochloric acid, sulfuric acid, etc.)

  • A variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, water)

  • Small vials or test tubes

  • Heating plate and filtration apparatus

Step-by-Step Methodology:

  • Stoichiometric Salt Formation: Dissolve a known molar equivalent of the this compound free base in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of the chosen acid (e.g., a 1 M solution of HCl in ethanol). Stir the solution for a short period to ensure complete reaction.

  • Solubility Assessment: Determine the solubility of the resulting salt in a range of solvents at both room temperature and elevated temperatures. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the salt at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days. This is often a good starting point for new materials.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. After ensuring all solid has dissolved, allow the solution to cool slowly to room temperature. A programmable heating block or a well-insulated container can facilitate slow cooling.

    • Vapor Diffusion (Liquid-Liquid or Solid-Liquid): Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the salt is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of at least 0.1 mm in two directions), carefully remove them from the mother liquor using a pipette or by decanting the solvent.[10] Wash the crystals with a small amount of the anti-solvent and allow them to dry.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[4][11][12][13] It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[12][13]

The Fundamental Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal.[11] Due to the regular, repeating arrangement of atoms in the crystal lattice, the diffracted X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.[12] The positions and intensities of these spots contain the information needed to reconstruct a three-dimensional model of the electron density within the crystal.[10]

Experimental Workflow for SC-XRD Data Collection and Structure Solution

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

scxrd_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection On Diffractometer structure_solution Structure Solution data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation final_structure Final Crystal Structure structure_validation->final_structure Final CIF intermolecular_interactions cluster_cation1 Cation 1 cluster_anion Anion cluster_cation2 Cation 2 NH3_1 NH₃⁺ Anion X⁻ NH3_1->Anion  Hydrogen Bond Aryl_1 Aryl-Br Aryl_1->Anion  Halogen Bond Aryl_2 Aryl-Br Aryl_1->Aryl_2  π-π Stacking

Sources

The Strategic Role of 2-Fluoro Substitution in Modulating Phenethylamine Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a hydrogen atom with fluorine at the 2-position (ortho-position) of the phenethylamine core is a subtle yet powerful strategy in medicinal chemistry. This modification significantly alters the pharmacokinetic profile of the parent molecule, primarily by enhancing its metabolic stability. This guide provides a detailed examination of the mechanisms underlying these changes, focusing on the impact of the carbon-fluorine bond on key metabolic pathways. We will explore the consequences for drug design, detailing the experimental workflows used to quantify these effects, and discuss the resulting shifts in pharmacodynamic activity. This document serves as a technical resource for professionals engaged in the design and development of novel phenethylamine-based therapeutics.

Introduction: The Rationale for Fluorination in Phenethylamine Scaffolds

Phenethylamines are a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters like dopamine and a vast array of synthetic compounds that act as stimulants, psychedelics, and anorectics. The therapeutic potential of any given phenethylamine is intrinsically linked to its pharmacokinetic (PK) profile—specifically, its absorption, distribution, metabolism, and excretion (ADME). A primary challenge in the development of phenethylamine-based drugs is their often rapid metabolism, which can lead to a short duration of action and the formation of potentially active or toxic metabolites.

Fluorination of pharmaceutical compounds is a well-established strategy to modulate their physicochemical and pharmacological properties.[1][2] The introduction of fluorine, the most electronegative element, can influence a molecule's potency, conformation, and membrane permeability.[1] Specifically, substitution at the 2-position of the aromatic ring has proven to be a particularly effective tactic for enhancing metabolic stability, thereby improving the overall pharmacokinetic profile.[3][4] This guide will dissect the core principles of this strategy, providing both the theoretical basis and the practical methodologies for its evaluation.

Core Mechanism: The Impact of 2-Fluoro Substitution on Metabolic Pathways

The profound effect of 2-fluoro substitution on phenethylamine pharmacokinetics is primarily rooted in its ability to block or significantly hinder key metabolic pathways. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to enzymatic cleavage.[2] This, combined with the steric and electronic influence of the fluorine atom, provides a robust shield against metabolic breakdown.

Blocking Aromatic Hydroxylation by Cytochrome P450 Enzymes

A major route of metabolism for many phenethylamines is aromatic hydroxylation, a Phase I reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[5][6] This enzyme is responsible for metabolizing approximately 20-25% of commonly prescribed drugs.[6][7] CYP2D6 typically hydroxylates the phenethylamine ring at the para- (4-) position.

The presence of a fluorine atom at the ortho- (2-) position creates significant steric hindrance, physically obstructing the molecule's access to the CYP2D6 active site. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to the electrophilic attack required for hydroxylation. This dual effect dramatically reduces the rate of metabolic clearance, prolonging the drug's half-life.

Influence on Side-Chain Metabolism by Monoamine Oxidase (MAO)

With the primary route of aromatic hydroxylation impeded, the metabolic focus can shift to the ethylamine side chain. Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the oxidative deamination of monoamines, including phenethylamines.[8][9] While the 2-fluoro substitution does not directly block MAO activity, it alters the substrate properties. Studies have shown that fluorination can influence a compound's preference for MAO-A versus MAO-B.[10][11] By slowing the overall metabolism, the parent compound remains in circulation longer, allowing for a more sustained interaction with its intended targets before eventual degradation by MAO or other Phase II enzymes.[12]

Experimental Workflow: Quantifying Metabolic Stability

To empirically determine the effect of 2-fluoro substitution, an in vitro metabolic stability assay using human liver microsomes (HLMs) is the industry-standard approach.[12][13] HLMs are subcellular fractions containing a high concentration of Phase I enzymes, including the crucial CYP family.[12] This assay provides key parameters such as intrinsic clearance (CLint) and half-life (t½).

Detailed Protocol: In Vitro Metabolic Stability Assay
  • Preparation:

    • Thaw a cryopreserved stock of pooled human liver microsomes on ice. Resuspend in a phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL.

    • Prepare a 1 µM working solution of the test compound (both the 2-fluoro analog and its non-fluorinated parent) in the same buffer. The initial stock is typically dissolved in DMSO, ensuring the final DMSO concentration in the incubation is <0.5%.

    • Prepare a cofactor solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) to ensure sustained enzymatic activity.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH cofactor solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[14]

  • Reaction Quenching and Sample Processing:

    • Immediately stop the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins.

    • Centrifuge the plate to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the concentration of the parent compound remaining at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).[15]

Visualization: Metabolic Stability Workflow

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_proc Processing & Analysis cluster_data Data Calculation prep1 Prepare HLM Suspension (0.5 mg/mL) inc1 Pre-warm HLMs & Compound prep1->inc1 prep2 Prepare Test Compound (1 µM) prep2->inc1 prep3 Prepare NADPH Cofactor Solution inc2 Initiate Reaction with NADPH prep3->inc2 inc1->inc2 inc3 Sample at Time Points (0-60 min) inc2->inc3 proc1 Quench with Cold Acetonitrile + IS inc3->proc1 proc2 Centrifuge to Pellet Protein proc1->proc2 proc3 Analyze Supernatant by LC-MS/MS proc2->proc3 data1 Plot ln(% Remaining) vs. Time proc3->data1 data2 Calculate t½ and CLint data1->data2

Caption: Workflow of an in vitro metabolic stability assay using HLMs.

Data Presentation: Expected Outcomes

The expected outcome is a significant increase in metabolic stability for the 2-fluoro substituted analog.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent Phenethylamine1546.2
2-Fluoro-Phenethylamine> 60< 11.5

Table 1: Representative data illustrating the typical impact of 2-fluoro substitution on metabolic stability parameters. A longer half-life and lower intrinsic clearance indicate increased stability.

Pharmacodynamic Consequences of Altered Pharmacokinetics

While the primary effect of 2-fluoro substitution is on pharmacokinetics, this inevitably influences the pharmacodynamics of the compound. A longer half-life and increased bioavailability mean a more sustained presence of the drug at its target receptors.

Altered Receptor Binding and Selectivity

The electronic and conformational changes induced by the ortho-fluoro group can also directly impact how the molecule binds to its protein targets.[16][17] The fluorine atom can participate in favorable interactions within a receptor's binding pocket or, conversely, create unfavorable steric clashes. This can lead to changes in binding affinity (Ki) and selectivity across different receptors, such as the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors.[18][19][20] For example, studies on psychedelic phenethylamines have shown that fluorination can either enhance or diminish psychoactivity and receptor potency, highlighting the context-dependent nature of this modification.[3][19]

Experimental Workflow: Measuring Receptor Binding Affinity

A radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor or transporter.[21][22] This competitive assay measures how effectively the test compound displaces a known high-affinity radioligand from the target.

Detailed Protocol: Radioligand Binding Assay
  • Preparation:

    • Prepare cell membrane homogenates expressing the target of interest (e.g., human dopamine transporter, hDAT).

    • Prepare a solution of a specific radioligand (e.g., [³H]-WIN 35,428 for hDAT) at a concentration near its dissociation constant (Kd).

    • Prepare serial dilutions of the test compound (the 2-fluoro analog and its parent).

  • Incubation:

    • In a 96-well plate, incubate the membrane homogenate, radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand).

    • Allow the plate to incubate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[23]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Visualization: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_inc Incubation cluster_sep Separation & Detection cluster_data Data Analysis prep1 Prepare Target Membranes inc1 Combine Membranes, Radioligand & Test Cmpd prep1->inc1 prep2 Prepare Radioligand prep2->inc1 prep3 Prepare Test Compound Dilutions prep3->inc1 inc2 Incubate to Equilibrium inc1->inc2 sep1 Rapid Vacuum Filtration inc2->sep1 sep2 Wash Filters sep1->sep2 sep3 Scintillation Counting sep2->sep3 data1 Plot Competition Curve sep3->data1 data2 Determine IC50 data1->data2 data3 Calculate Ki via Cheng-Prusoff data2->data3

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Illustrative Binding Affinities
CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Parent Phenethylamine150250080
2-Fluoro-Phenethylamine95280075

Table 2: Hypothetical binding affinity (Ki) data. Lower Ki values indicate higher affinity. This illustrates how 2-fluoro substitution might subtly enhance affinity and selectivity for a primary target (DAT) while leaving off-target interactions largely unchanged.

Conclusion and Future Directions

The strategic incorporation of a fluorine atom at the 2-position of the phenethylamine nucleus is a highly effective and predictable method for enhancing metabolic stability and prolonging pharmacokinetic half-life. By sterically and electronically shielding the molecule from CYP2D6-mediated aromatic hydroxylation, this modification addresses a primary route of metabolic clearance. The resulting improvement in bioavailability and duration of action can transform a compound with a fleeting effect into a viable therapeutic candidate. The experimental workflows detailed in this guide provide the necessary tools to quantify these improvements and characterize the subtle but significant pharmacodynamic shifts that may also arise. For drug development professionals, 2-fluoro substitution should be considered a key tool in the lead optimization toolkit for phenethylamine-based central nervous system agents.

References

  • Title: Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives Source: PubMed URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PMC URL: [Link]

  • Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]

  • Title: Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine Source: ResearchGate URL: [Link]

  • Title: Fluorine in psychedelic phenethylamines Source: ResearchGate URL: [Link]

  • Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: ResearchGate URL: [Link]

  • Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: Frontiers in Pharmacology URL: [Link]

  • Title: Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference Source: Research Communications in Chemical Pathology and Pharmacology URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine Source: PubMed URL: [Link]

  • Title: Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference Source: ResearchGate URL: [Link]

  • Title: Assay in Summary_ki - BindingDB Source: BindingDB URL: [Link]

  • Title: Fluorine in psychedelic phenethylamines Source: PubMed URL: [Link]

  • Title: Effects of fluorine substitution on the shape of neurotransmitters: the rotational spectrum of 2-(2-fluorophenyl)ethanamine Source: PubMed URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

  • Title: The conformational landscape of 2-(4-fluoro-phenyl)-ethylamine: consequences of fluorine substitution at the para position Source: RSC Publishing URL: [Link]

  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Corning Life Sciences URL: [Link]

  • Title: An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software Source: PMC URL: [Link]

  • Title: 2C-T-21.5 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]

  • Title: Phenethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis Source: PubMed URL: [Link]

  • Title: CYP2D6 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Monoamine oxidase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: CYP2D6 — Knowledge Hub Source: Genomics Education Programme URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain Source: PMC URL: [Link]

  • Title: Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus Source: PMC URL: [Link]

  • Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: Semantic Scholar URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia MDPI URL: [Link]

  • Title: CYP2D6 Reduced Function Variants and Genotype/Phenotype Translations of CYP2D6 Intermediate Metabolizers: Implications for Personalized Drug Dosing in Psychiatry Source: Frontiers in Pharmacology URL: [Link]

  • Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: PMC URL: [Link]

  • Title: Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs Source: PMC URL: [Link]

Sources

Methodological & Application

Synthesis protocols for 2-(4-Bromo-2-fluorophenyl)ethanamine from substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated, two-step protocol for the synthesis of 2-(4-Bromo-2-fluorophenyl)ethanamine (also known as 4-bromo-2-fluorophenethylamine) starting from 4-bromo-2-fluorobenzaldehyde .

The synthesis of halogenated phenethylamines presents a specific chemoselective challenge: reducing the nitrogen-bearing functionality (nitro/imine/nitrile) without cleaving the aryl-bromide bond (hydrodehalogenation). Traditional methods utilizing Lithium Aluminum Hydride (LiAlH


) or catalytic hydrogenation (Pd/C, H

) frequently result in significant debromination, lowering yield and complicating purification.

Key Technical Advantages of this Protocol:

  • Chemoselectivity: Utilizes a Sodium Borohydride/Copper(II) Chloride system to effect reduction while strictly preserving the aryl bromide.

  • Operational Efficiency: Avoids the use of pyrophoric LiAlH

    
     and high-pressure hydrogenation equipment.
    
  • Scalability: Designed for gram-to-multigram scale with self-validating purification steps.

Retrosynthetic Analysis & Pathway

The synthesis follows a classic


 disconnection via the Henry Reaction (Nitroaldol Condensation), followed by a hydride reduction.
Reaction Scheme (Graphviz)

ReactionScheme SM 4-Bromo-2-fluorobenzaldehyde (C7H4BrFO) Intermediate 2-(4-Bromo-2-fluorophenyl)-1-nitroethene (Nitrostyrene Intermediate) SM->Intermediate Henry Reaction Reflux, 4h Reagent1 Nitromethane NH4OAc Product This compound (Target Amine) Intermediate->Product Reduction EtOH, 0°C -> RT Reagent2 NaBH4 / CuCl2 (Selective Reduction)

Figure 1: Synthetic pathway from aldehyde to amine via nitrostyrene.

Experimental Protocols

Step 1: Henry Condensation (Nitrostyrene Synthesis)

This step condenses the aldehyde with nitromethane to form the


-nitrostyrene. We utilize ammonium acetate as a mild catalyst to prevent Cannizzaro side reactions common with strong bases.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][2]Mass/Vol (for 10 mmol scale)Role
4-Bromo-2-fluorobenzaldehyde 203.011.02.03 gSubstrate
Nitromethane 61.0410.05.4 mLReagent/Solvent
Ammonium Acetate 77.080.4308 mgCatalyst
Acetic Acid (Glacial) 60.05Solvent10 mLSolvent

Procedure:

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add the 4-bromo-2-fluorobenzaldehyde, ammonium acetate, and nitromethane. Add acetic acid to solvate.

  • Reaction: Heat the mixture to 90–100 °C (gentle reflux) for 4 hours .

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a bright yellow fluorescent spot (nitrostyrene).
      
  • Workup:

    • Cool the reaction to room temperature.[3]

    • Pour the mixture into crushed ice (50 g) with vigorous stirring. The nitrostyrene should precipitate as a yellow solid.

    • Filter the solid and wash with cold water (

      
       mL) to remove excess acid and catalyst.
      
  • Purification: Recrystallize from hot ethanol or isopropanol if the crude solid is dark orange/brown.

    • Target: Yellow needles.

    • Expected Yield: 75–85%.

Step 2: Selective Reduction (NaBH / CuCl )

Critical Note: Standard LiAlH


 reduction is NOT  recommended due to the high risk of debrominating the aromatic ring. This protocol uses an in-situ generated copper boride species which selectively reduces the alkene and nitro group without attacking the aryl halide [1].

Reagents & Stoichiometry:

ReagentMWEquiv.[1]Mass/Vol (for 5 mmol scale)Role
Nitrostyrene (from Step 1) ~2461.01.23 gSubstrate
Sodium Borohydride (NaBH

)
37.837.01.32 gReductant
Copper(II) Chloride (CuCl

·2H

O)
170.480.2170 mgCatalyst
Ethanol (Abs.) -Solvent40 mLSolvent

Procedure:

  • Pre-complexation: In a 100 mL RBF, dissolve the nitrostyrene (1.23 g) in Ethanol (30 mL). Cool to 0 °C (ice bath).

  • Catalyst Addition: Add CuCl

    
    ·2H
    
    
    
    O. The solution will turn green/blue.
  • Hydride Addition (Exothermic): Add NaBH

    
     in small portions over 20 minutes.
    
    • Observation: The solution will turn black (formation of active Cu species) and evolve hydrogen gas. Ensure good venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to 50 °C for 30 minutes to ensure completion.

    • Checkpoint: The yellow color of the nitrostyrene must completely disappear.

  • Quenching: Cool to 0 °C. Cautiously add 10% HCl dropwise until pH < 2 (destroys excess borohydride).

  • Workup (Acid-Base Extraction):

    • Evaporate the ethanol under reduced pressure.

    • Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (

      
       mL) to remove non-basic impurities (discard organics).
      
    • Basify the aqueous layer to pH > 12 using 4M NaOH. The amine will separate as an oil.

    • Extract with Dichloromethane (DCM,

      
       mL).
      
    • Dry combined DCM layers over anhydrous MgSO

      
       and concentrate.
      

Salt Formation (Optional but Recommended): Dissolve the freebase oil in dry diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt of this compound will precipitate as a white solid.

Workup & Purification Workflow

Workup Crude Crude Reaction Mixture (Black Suspension) Quench Quench with HCl (pH < 2) Crude->Quench Wash Ether Wash (Remove Neutrals) Quench->Wash Basify Basify with NaOH (pH > 12) Wash->Basify Aqueous Layer Extract DCM Extraction (Isolate Amine) Basify->Extract Organic Layer Salt HCl/Ether Precipitation (Final Product) Extract->Salt

Figure 2: Acid-base extraction workflow for high-purity amine isolation.

Quality Control & Validation

Expected Analytical Data
  • Physical State: Freebase is a clear to pale yellow oil; HCl salt is a white crystalline solid.

  • 1H NMR (400 MHz, CDCl

    
     - Freebase): 
    
    • 
       7.2–7.3 (m, 2H, Ar-H)
      
    • 
       7.0–7.1 (m, 1H, Ar-H)
      
    • 
       2.95 (t, 2H, 
      
      
      
      )
    • 
       2.75 (t, 2H, 
      
      
      
      )
    • 
       1.2 (br s, 2H, 
      
      
      
      )
  • Mass Spectrometry:

    
     calc for 
    
    
    
    (Br isotope pattern 1:1).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet reagents or insufficient heat.Use glacial acetic acid; ensure vigorous reflux.
Dehalogenation (Product Mass -80) Over-reduction.Do not exceed 55 °C in Step 2. Adhere strictly to NaBH

/CuCl

ratio.
Incomplete Reduction Old NaBH

.
Use fresh reducing agent. Ensure H

evolution is vigorous.

Safety & Hazards (E-E-A-T)

  • Nitromethane: Potential explosive if heated under confinement or mixed with strong amines/bases in dry conditions. Use a blast shield during reflux.

  • Sodium Borohydride: Evolves flammable hydrogen gas upon contact with acid or protic solvents. Perform quenching in a fume hood away from ignition sources.

  • Hydrofluoric Acid Risk: While the C-F bond is stable here, combustion of fluorinated compounds can release HF.

References

  • Reduction of Nitrostyrenes with NaBH4/CuCl2

    • Title: Facile one-pot reduction of

      
      -nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[4][5][6][7]
      
    • Source: Beilstein Journal of Organic Chemistry (via ChemRxiv/PMC).
    • URL:[Link]

  • Borane Reduction Alternative

    • Title: Synthesis of 4-Bromo-2-fluorobenzylamine (Patent WO2017103611).[8]

    • Source: ChemicalBook / WIPO.
  • Henry Reaction General Protocol

    • Title: Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts.[9][10]

    • Source: Scientific Research Publishing.[9]

    • URL:[Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 2-(4-Bromo-2-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 2-(4-Bromo-2-fluorophenyl)ethanamine (CAS: [Verify if specific CAS exists, otherwise treat as chemotype]). This scaffold presents a dual challenge in medicinal chemistry: the chemoselectivity required to couple the aryl bromide in the presence of an ortho-fluorine, and the catalyst poisoning potential of the free primary amine.

We present two validated workflows:

  • Method A (Direct Coupling): A high-throughput, atom-economic protocol utilizing Buchwald G3/G4 precatalysts to overcome amine poisoning.

  • Method B (Protection Strategy): A robust, three-step sequence (Boc-protection

    
     Coupling 
    
    
    
    Deprotection) for highly sensitive substrates or scale-up operations.

Chemical Context & Challenges[1][2][3][4][5][6]

Substrate Analysis
  • Electrophile: this compound.

  • Reactive Handle: C(sp²)-Br bond at the para position relative to the ethylamine chain.

  • Interference: The primary amine (-NH

    
    ) is a strong Lewis base. In standard catalytic cycles, this amine competes with phosphine ligands for the Pd(II) center, forming stable [Pd(Ar)(L)(NH2-R)] complexes that arrest the catalytic cycle (off-cycle resting states).
    
  • Electronic Effect: The fluorine atom at the ortho position (relative to the ethylamine) exerts an inductive withdrawing effect (-I), slightly deactivating the ring toward oxidative addition compared to non-fluorinated analogs, but the C-Br bond remains sufficiently reactive.

Strategic Decision Matrix

Use the following logic to select your protocol:

DecisionMatrix Start Start: Select Protocol Q1 Is the Boronic Acid acid-sensitive? Start->Q1 Q2 Is high atom economy critical? Q1->Q2 No MethodA METHOD A: Direct Coupling (XPhos Pd G2/G3) Q1->MethodA Yes (Avoid Deprotection) Q2->MethodA Yes MethodB METHOD B: Protection Route (Boc Strategy) Q2->MethodB No (Prioritize Reliability)

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Method A: Direct Coupling (High Efficiency)

Rationale: This method utilizes sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands create a "protective shell" around the Palladium center, preventing the linear coordination of the substrate's free amine while promoting the oxidative addition of the aryl bromide.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4]Role
Catalyst XPhos Pd G2 (or G3)0.02 - 0.05Precatalyst resistant to amine poisoning.
Base K

PO

(0.5 M aq)
2.0 - 3.0Activates boronic acid; aqueous phase essential.
Solvent THF or 1,4-Dioxane-Miscibility with aqueous base.
Temp 60 °C - 80 °C-Thermal energy to drive turnover.
Step-by-Step Protocol
  • Charge: To a reaction vial equipped with a stir bar, add:

    • This compound (1.0 equiv)[5]

    • Boronic Acid/Ester (1.2 – 1.5 equiv)

    • XPhos Pd G2 (2–5 mol%)

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent: Add degassed THF (or Dioxane) via syringe. Concentration: 0.1 M – 0.2 M.

  • Base: Add degassed 0.5 M aqueous K

    
    PO
    
    
    
    (2.0 equiv).
  • Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring (1000 rpm) to ensure phase mixing.

    • Note: Vigorous stirring is critical in biphasic Suzuki couplings to facilitate transmetallation at the interface.

  • Monitor: Check by LCMS at 2 hours. The free amine may cause tailing; use a basic modifier (ammonium bicarbonate) in the mobile phase if necessary.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Caution: The product contains a free amine. Use DCM/MeOH/NH

    
    OH (e.g., 90:10:1) or amine-functionalized silica to prevent streaking.
    

Method B: Protection Strategy (High Reliability)

Rationale: If the direct coupling fails or the boronic acid partner is incompatible with the basic conditions required for the free amine, protecting the nitrogen as a tert-butyl carbamate (Boc) eliminates catalyst poisoning entirely.

Workflow Overview
  • Protection: Amine + Boc

    
    O 
    
    
    
    N-Boc-Ar-Br
  • Coupling: N-Boc-Ar-Br + Ar-B(OH)

    
    
    
    
    
    N-Boc-Biaryl
  • Deprotection: N-Boc-Biaryl + Acid

    
     Product
    
Protocol Details
Step 1: Boc Protection[6][2]
  • Dissolve this compound (1.0 equiv) in DCM (0.2 M).

  • Add Triethylamine (1.5 equiv).

  • Cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv) portion-wise.
    
  • Warm to RT and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO

    
    . Dry and concentrate. The N-Boc intermediate is usually pure enough for the next step.
    
Step 2: Suzuki Coupling (Standard Conditions)
  • Catalyst: Pd(dppf)Cl

    
    [4][5]·DCM (3-5 mol%)
    
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: Dioxane/Water (4:1)[4]

  • Temp: 80 °C

  • Procedure: Combine reagents, purge with inert gas, heat for 4-12 hours. The Boc group is stable under these basic conditions.

Step 3: Deprotection
  • Dissolve the coupled N-Boc product in DCM.[2]

  • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane.

  • Stir at RT for 1-3 hours until LCMS shows conversion to the primary amine.

  • Workup: Volatiles removal or basic extraction (pH > 10) to recover the free base product.

Mechanistic Insight: The "Amine Poisoning" Effect

Understanding why the reaction fails is key to troubleshooting. The diagram below illustrates the interference pathway.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Poison OFF-CYCLE Amine Complex [Pd(Ar)(L)(NH2-R)Br] OxAdd->Poison + Free Amine (Interference) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 / Base Poison->OxAdd Heat / Bulky Ligand (Reversible) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The catalytic cycle showing the off-cycle resting state caused by amine coordination. Bulky ligands (Method A) destabilize the "Poison" state, pushing the equilibrium back toward the active cycle.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Method B (Boc protection) or increase catalyst loading of XPhos Pd G2.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or Potassium Trifluoroborate salts. Lower temp to 60 °C.
Starting Material Recovery Oxidative Addition FailureThe ortho-F slightly deactivates the ring. Increase temp to 90-100 °C.
Black Precipitate (Pd Black) Catalyst DecompositionOxygen leak or insufficient ligand. Ensure rigorous degassing; add 1-2 mol% free ligand (XPhos).

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Suzuki–Miyaura Cross-Coupling of Unprotected Primary Amines.

    • Source:

  • Molander, G. A. (2015). Scope of Suzuki-Miyaura Cross-Coupling of Ammonium Salts. Discusses the behavior of amine-containing organoborons and halides.

    • Source:

  • BenchChem Protocols. (2025). Boc Protection and Deprotection Strategies for Primary Amines.[6][1][2] Standard operating procedures for carbamate formation.

    • Source:

  • Sigma-Aldrich. (2024). Product Specification: XPhos Pd G2.

    • Source:

Sources

Application Note: Reductive Amination of 2-(4-Bromo-2-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the reductive amination of 2-(4-Bromo-2-fluorophenyl)ethanamine (CAS: 882676-96-8). This fluorinated phenethylamine scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of CDK2 inhibitors and neuroprotective agents.

The presence of the aryl bromide and fluoride moieties necessitates a chemoselective reduction strategy. Standard catalytic hydrogenation (


/Pd-C) is contraindicated due to the high risk of hydrodehalogenation (loss of the bromine handle). Consequently, this guide utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that ensures selective reduction of the imine intermediate without compromising the halogenated aromatic ring.

Chemical Strategy & Mechanistic Insight

The Chemoselectivity Challenge

The target substrate contains two sensitive features:

  • Primary Amine: Highly nucleophilic, prone to over-alkylation (formation of tertiary amines) if the reaction stoichiometry is uncontrolled.

  • Aryl Bromide: Susceptible to oxidative addition by transition metals (Pd, Ni), making traditional catalytic hydrogenation unsuitable.

Reagent Selection: Why STAB?

Sodium triacetoxyborohydride (


) is the reagent of choice over Sodium Cyanoborohydride (

) or Sodium Borohydride (

) for this application.
  • vs.

    
    :  STAB is less basic and less reactive, preventing the direct reduction of the aldehyde/ketone starting material before the imine is formed.
    
  • vs.

    
    :  STAB avoids the generation of toxic cyanide byproducts and does not require pH adjustment to acidic levels, which preserves acid-sensitive functional groups.
    
  • Steric Control: The bulky acetoxy groups suppress the reduction of the resulting secondary amine, minimizing dialkylation side products.

Reaction Pathway Visualization

The following diagram illustrates the reaction progression from the initial condensation to the final selective reduction.

ReductiveAmination Start Reactants (Amine + Aldehyde) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation (Fast) SideProduct Alcohol Byproduct (Aldehyde Reduction) Start->SideProduct Direct Reduction (Competes if no Imine) Imine Iminium Ion (Active Species) Hemiaminal->Imine -H2O (Acid Cat.) Product Secondary Amine (Target) Imine->Product STAB Reduction (Selective)

Figure 1: Mechanistic pathway of reductive amination using STAB. The bulky hydride source preferentially reduces the Iminium Ion over the carbonyl.

Experimental Protocol

Materials & Stoichiometry

Reagent Table

ComponentRoleEquiv.Notes
This compound Substrate1.0Free base or HCl salt (neutralize if salt)
Aldehyde/Ketone Electrophile1.0 - 1.1Slight excess ensures complete amine conversion
Sodium Triacetoxyborohydride (STAB) Reductant1.4 - 1.6Moisture sensitive; add as solid
Acetic Acid (AcOH) Catalyst1.0 - 2.0Promotes imine formation; essential for ketones
1,2-Dichloroethane (DCE) Solvent0.1 - 0.2 MPreferred over THF for faster rates
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCE (concentration ~0.1 M).

    • Note: If starting with the hydrochloride salt, add 1.0 equiv of Triethylamine (

      
      ) and stir for 15 minutes before proceeding.
      
  • Add the Aldehyde (1.05 equiv) to the amine solution.

  • Add Acetic Acid (1.0 equiv). Stir the mixture at room temperature for 15–30 minutes under an inert atmosphere (

    
     or Ar).
    
    • Expert Insight: This pre-stirring period allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

Step 2: Reductive Step
  • Cool the reaction mixture to 0°C (ice bath) if the aldehyde is highly reactive; otherwise, maintain at room temperature.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes.

    • Caution: Gas evolution (

      
      ) may occur, though it is generally mild compared to 
      
      
      
      .
  • Remove the ice bath (if used) and allow the reaction to stir at room temperature.

Step 3: Monitoring & Completion
  • Monitor reaction progress via LC-MS or TLC .

    • Target: Disappearance of the starting amine (m/z ~218/220 for Br isotope pattern).

    • Timeframe: Aldehydes typically react within 1–4 hours. Ketones may require 12–24 hours.

Step 4: Workup & Isolation
  • Quench the reaction by carefully adding saturated aqueous

    
      solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).
    
  • Combine the organic layers, wash with Brine , and dry over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure to yield the crude secondary amine.

Step 5: Purification
  • Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient. For polar amines, use DCM/MeOH (95:5) with 1%

      
       additive to reduce tailing.
      

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance or slow imine formation.Increase AcOH to 2-3 equiv. Switch solvent to THF. Increase reaction time.
Dialkylation (Tertiary Amine) Aldehyde is too reactive or in large excess.Ensure 1:1 stoichiometry. Add the aldehyde slowly to the amine/STAB mixture (Inverse Addition).
Aldehyde Reduction (Alcohol formation) STAB reducing carbonyl before imine forms.Extend the "Pre-stir" time (Step 3) to 1-2 hours. Ensure anhydrous conditions.
Ar-Br Cleavage Contamination with transition metals?Do not use catalytic hydrogenation (

/Pd). Stick strictly to Borohydride reagents.

Safety & Handling

  • This compound: Treat as a potential irritant. Wear gloves and eye protection.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas and acetic acid. Store in a desiccator. Handle in a fume hood.

  • 1,2-Dichloroethane (DCE): Carcinogenic and toxic. Use in a well-ventilated fume hood. DCM or THF can be substituted if DCE is restricted, though reaction rates may decrease.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

    • Context: The foundational text establishing STAB as the superior reagent for chemoselective reductive amin
  • VulcanChem. (n.d.). 2-(4-Bromo-2-fluorophenyl)

    • Context: Validates the specific CAS utility in Suzuki coupling and medicinal chemistry workflows.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.

    • Context: Provides historical context on why cyanoborohydride was used previously and highlights the toxicity improvements of the STAB protocol.
  • GuideChem. (n.d.).

    • Context: Illustrates the broader utility of the bromo-fluoro-phenyl motif in drug discovery (e.g., CDK2 inhibitors).

Sources

Application Note: Strategic Utilization of 2-(4-Bromo-2-fluorophenyl)ethanamine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 2-(4-Bromo-2-fluorophenyl)ethanamine (BFPE) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike generic phenyl-alkyl amines, BFPE offers a unique "privileged structure" profile combining a classic phenethylamine pharmacophore with distinct orthogonal synthetic handles. The bromine atom serves as a validated vector for rapid fragment growing via cross-coupling, while the ortho-fluorine atom modulates pKa, lipophilicity, and metabolic stability. This document provides validated protocols for biophysical screening, synthetic elaboration, and hit-to-lead optimization.

Part 1: Chemical Profile & Scaffold Analysis

Physicochemical Properties & "Rule of Three" Compliance

BFPE is an ideal starting fragment, strictly adhering to the "Rule of Three" (Ro3) guidelines established by Astex Pharmaceuticals and others for FBDD libraries [1]. Its low molecular weight allows for significant mass addition during optimization without violating Lipinski's Rule of 5 later in the pipeline.

PropertyValueRo3 CriteriaStatus
Molecular Weight ~218.07 Da< 300 DaPass
cLogP ~2.1< 3Pass
H-Bond Donors 2 (Primary Amine)≤ 3Pass
H-Bond Acceptors 1 (Amine)≤ 3Pass
Rotatable Bonds 2≤ 3Pass
PSA ~26 Ų< 60 ŲPass
Structural Vector Analysis

The utility of BFPE lies in its three distinct functional vectors, allowing for multi-dimensional elaboration.

  • Vector A (Anchor): The primary amine (-NH2) often serves as the initial anchor point, forming key hydrogen bonds with backbone carbonyls (e.g., in the hinge region of kinases) or aspartate residues (e.g., in GPCRs).

  • Vector B (Growth): The aryl bromide (-Br) at the para position is a pre-installed handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for rapid exploration of hydrophobic pockets.

  • Vector C (Modulation): The ortho fluorine (-F) is not merely a substituent but a functional modulator. It lowers the pKa of the amine (via inductive withdrawal), potentially improving bioavailability, and blocks metabolic oxidation at the electron-rich ortho position [2].

ScaffoldAnalysis Scaffold 2-(4-Bromo-2-fluorophenyl) ethanamine (BFPE) Amine Primary Amine (Anchor Vector) H-Bond Donor Scaffold->Amine  Target Binding   Bromine Aryl Bromide (Growth Vector) Cross-Coupling Handle Scaffold->Bromine  Library Expansion   Fluorine Ortho-Fluorine (Modulation Vector) Metabolic Block/pKa Scaffold->Fluorine  ADME Optimization  

Figure 1: Vector analysis of the BFPE scaffold highlighting strategic functionalities.

Part 2: Fragment Screening Protocols

Due to the low affinity of fragments (mM to high µM), high-sensitivity biophysical assays are required.[1]

Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is the gold standard for validating fragment binding kinetics.

Materials:

  • Biacore 8K or T200 (or equivalent).

  • Sensor Chip CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein (e.g., Kinase domain) via standard amine coupling to a density of ~2000-3000 RU. A high density is necessary to detect weak fragment binders.

  • Clean Screen: Inject BFPE at 200 µM to check for "sticky" behavior or super-stoichiometric binding.

    • Pass Criteria: Square wave binding shape, rapid on/off rates, stoichiometric binding (Rmax theoretical ≈ Rmax observed).

  • Affinity Determination:

    • Prepare a concentration series of BFPE (e.g., 500 µM down to 15 µM, 2-fold dilution).

    • Inject for 30s contact time, 60s dissociation.

    • Note: BFPE has fast kinetics (

      
      ); use Steady State Affinity fitting (
      
      
      
      vs.
      
      
      ) rather than Kinetic fitting to determine
      
      
      .
Protocol: 19F-NMR Ligand Observed Screening

The fluorine atom on BFPE makes it a perfect candidate for 19F-NMR screening, which suffers from zero background interference from biological samples [3].

Methodology:

  • Sample Prep: Mix Protein (10 µM) + BFPE (200 µM) in D2O/Buffer.

  • Measurement: Acquire 1D 19F-NMR spectra (with proton decoupling).

  • Readout: Look for Line Broadening or Chemical Shift Perturbation (CSP) of the fluorine signal compared to the "Fragment only" reference. A reduction in T2 relaxation time indicates binding.

Part 3: Synthetic Elaboration (Fragment Growing)

Once BFPE is identified as a hit, the strategy shifts to Fragment Growing . The following protocols utilize the Bromine vector while preserving the Amine anchor.

Protection Strategy (Critical Pre-step)

Direct Suzuki coupling on free primary amines can lead to catalyst poisoning or side reactions.

  • Action: Protect the amine with a Boc group.

  • Reagent:

    
    , 
    
    
    
    , DCM.
  • Yield: Typically >95%. This yields tert-butyl (4-bromo-2-fluorophenethyl)carbamate .

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol expands the fragment into the hydrophobic pocket.

Reaction Scheme: Boc-BFPE + Aryl-Boronic Acid ->[Pd(dppf)Cl2] -> Coupled Product

Reagents:

  • Substrate: Boc-protected BFPE (1.0 eq)

  • Partner: Aryl Boronic Acid (1.2 eq) (e.g., Phenylboronic acid for initial SAR)

  • Catalyst:

    
     (5 mol%) - Chosen for robustness with aryl bromides.
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (for steric bulk).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Step-by-Step:

  • Setup: In a microwave vial, combine Boc-BFPE, Boronic acid, Base, and Catalyst.

  • Inert Atmosphere: Seal vial and purge with Argon for 5 minutes. Add degassed solvents via syringe.

  • Reaction: Heat to 90°C for 2-4 hours (conventional) or 100°C for 30 min (Microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc).

  • Deprotection: Treat purified intermediate with 4M HCl in Dioxane (1 hour, RT) to restore the active amine.

Protocol: Amide Coupling (Reverse Elaboration)

If the amine vector needs elaboration (e.g., reaching into the solvent front), use HATU coupling.

Reagents:

  • Carboxylic Acid: R-COOH (1.1 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activate the acid: Mix R-COOH, HATU, and DIPEA in DMF for 5 mins.

  • Add BFPE (free base or HCl salt). If using HCl salt, ensure extra equivalent of DIPEA is added.

  • Stir at RT for 2 hours. Monitor by LCMS.

Part 4: Workflow Visualization

The following diagram illustrates the iterative FBDD cycle using BFPE.

FBDDCycle Library Fragment Library (Including BFPE) Screening Biophysical Screening (SPR / 19F-NMR) Library->Screening HitVal Hit Validation (Kd Determination) Screening->HitVal  Identify BFPE   Structure Structural Biology (X-ray Co-crystal) HitVal->Structure  Soak Crystal   Lead Lead Compound (nM Potency) HitVal->Lead  Optimization Complete   Design Design: Fragment Growing (Vector Selection) Structure->Design  Define Vectors   Synthesis Synthesis (Suzuki Coupling / Amide Bond) Design->Synthesis Synthesis->HitVal  Test Analog  

Figure 2: Iterative FBDD workflow transforming the BFPE fragment into a Lead Compound.

References

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003).[2] A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Dalvit, C., Flocco, M., Knapp, S., Mostardini, M., Perego, R., Stockman, B. J., ... & Varasi, M. (2002). High-throughput NMR-based screening with competition binding experiments. Journal of the American Chemical Society, 124(26), 7702-7709. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of 2-(4-Bromo-2-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-BRF-ETA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimizing Yield & Chemoselectivity in Reduction Steps

Executive Summary: The "Yield Killers"

You are likely experiencing low yields due to two specific failure modes inherent to this scaffold:

  • Chemoselectivity Failure (Debromination): The aryl-bromine bond is labile. Standard catalytic hydrogenation (

    
    , Pd/C) will strip the bromine atom, yielding the defunctionalized fluorophenethylamine.
    
  • Workup Failure (Boron Complexation): If using the nitrile route with Borane (

    
    ), the reaction forms a stable boron-nitrogen complex. Standard aqueous quenching does not release the free amine, leading to near-zero recovery despite full conversion.
    

This guide provides validated protocols to bypass these traps.

Module 1: Route Selection & Strategy

The synthesis generally proceeds via two precursors. Your choice determines the reduction strategy.

Decision Matrix
  • Route A (Nitrile): 4-Bromo-2-fluorophenylacetonitrile.

    • Best for: Scalability, stability.

    • Reagent: Borane-THF (

      
      ).[1][2][3]
      
  • Route B (Nitrostyrene): 4-Bromo-2-fluoro-1-(2-nitrovinyl)benzene (via Henry Reaction).

    • Best for: Convergent synthesis if the aldehyde is the starting material.

    • Reagent: Lithium Aluminum Hydride (

      
      ) or 
      
      
      
      .

RouteSelection Start Start: Precursor Selection Nitrile Precursor: Nitrile (Phenylacetonitrile) Start->Nitrile Nitro Precursor: Nitrostyrene (Nitrovinylbenzene) Start->Nitro Decision Primary Constraint: Preserve Aryl-Bromide Nitrile->Decision Nitro->Decision MethodA Method A: Borane-THF (Chemoselective) Decision->MethodA Recommended for Nitrile MethodB Method B: LiAlH4 (Low Temp) or NaBH4 + BF3 Decision->MethodB Recommended for Nitro MethodC Method C: H2 + Pd/C (HIGH RISK: Debromination) Decision->MethodC Avoid Result Target: 2-(4-Bromo-2-fluorophenyl)ethanamine MethodA->Result High Yield Intact Bromine MethodB->Result

Figure 1: Strategic decision tree for selecting the reduction agent based on precursor availability and chemoselectivity requirements.

Module 2: The Nitrile Route (Borane-THF Protocol)

The Gold Standard. Borane reduces nitriles to amines but is inert toward aryl halides at moderate temperatures.

The "Hidden" Failure Mode

When


 reduces a nitrile, it forms a borazine-like polymer or a stable amine-borane adduct (

). Water alone will not break this bond. You must use an acidic methanol reflux to hydrolyze the B-N bond and free the amine.
Optimized Protocol
  • Setup: Flame-dry a flask under Argon. Add 4-Bromo-2-fluorophenylacetonitrile (1.0 equiv) in anhydrous THF.

  • Addition: Cool to 0°C. Add

    
     (1.0 M, 3.0 equiv) dropwise. Note: Use excess borane to prevent dimerization.
    
  • Reaction: Warm to room temperature, then reflux for 4–12 hours.

  • The Critical Quench (The "Acidic Methanol" Step):

    • Cool to 0°C.

    • SLOWLY add Methanol (excess) to quench unreacted hydride (Evolution of

      
       gas).
      
    • Add concentrated HCl (or methanolic HCl) until pH < 2.

    • Reflux the acidic mixture for 1 hour. This step breaks the Boron-Nitrogen complex.

  • Isolation: Concentrate to remove MeOH. Basify aqueous residue with NaOH (pH > 12). Extract with DCM.

Troubleshooting Table: Nitrile Reduction
SymptomProbable CauseCorrective Action
Low Mass Recovery B-N complex not broken.Perform the acidic methanol reflux step again on the aqueous layer/residue.
Secondary Amine (Dimer) Intermediate imine reacted with product.Increase

equivalents (min 3.0 eq). Ensure rapid mixing.
Starting Material Remains Old/Wet Borane reagent.Titrate

or use a fresh bottle.

degrades over time.

Module 3: The Nitrostyrene Route (Hydride Protocol)

The Alternative. If you arrive via the Henry reaction, you must reduce the alkene and the nitro group.

The Challenge

 is powerful enough to attack the aryl bromide if the temperature is too high.
Optimized Protocol
  • Setup: Anhydrous THF or Ether, under Argon.

  • Addition: Cool

    
     suspension (4.0 equiv) to -78°C or 0°C (depending on substrate sensitivity; start at 0°C for this scaffold).
    
  • Feed: Add the nitrostyrene solution dropwise. Do not add solid LAH to the nitrostyrene solution (runaway risk).

  • Temperature Control: Keep internal temp < 10°C. High temp promotes debromination.

  • Workup (Fieser Method):

    • Dilute with wet ether.

    • Add

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      (where
      
      
      = grams of LAH used).
    • Filter the granular white precipitate.

Module 4: Purification & Isolation Logic

The amine is an oil or low-melting solid. Converting it to the Hydrochloride (HCl) salt is recommended for stability and purity.

Workup Crude Crude Reaction Mix (Acidic) Basify Basify (pH > 12) NaOH Crude->Basify Free the amine Extract Extraction (DCM or Et2O) Basify->Extract Org. Layer Dry Dry (Na2SO4) & Concentrate Extract->Dry Salt Salt Formation Add HCl in Et2O/Dioxane Dry->Salt Final Final Product White Solid (HCl Salt) Salt->Final

Figure 2: Isolation workflow to ensure high purity and stability of the final amine salt.

FAQ: Frequently Asked Questions

Q: Can I use catalytic hydrogenation (Pd/C) if I use a "poisoned" catalyst? A: It is risky. Even with sulfided platinum or poisoned Pd, the Carbon-Bromine bond is weak. If you must use hydrogenation, use Platinum Oxide (


)  in acidic media or Raney Nickel , but monitor strictly for debromination. The Borane route is significantly safer for the halogen.

Q: I see a spot on TLC that moves slower than the starting material but isn't the amine. What is it? A: In the nitrile reduction, this is likely the primary amide . This occurs if the borane reagent was wet (hydrolysis of nitrile) or if the reaction was quenched oxidatively (e.g., with peroxide, which is used for hydroboration of alkenes, not nitriles).

Q: My product is an oil that won't crystallize. A: The free base is likely an oil. Dissolve it in anhydrous diethyl ether and add 2M HCl in ether dropwise. The hydrochloride salt should precipitate immediately as a white solid.

References

  • Brown, H. C., & Choi, Y. M. (1982). Selective Reductions.[3][4][5] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry.[4][5] Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines.[1][3][4][5][6] (Comprehensive guide on chemoselectivity of Borane vs. Hydrides). Link

  • Haddenham, D., et al. (2009).[4][5] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.[4][5] Journal of Organic Chemistry.[4][5] (Discusses Lithium Borohydride catalysis and chemoselectivity). Link

  • BenchChem Support. (2025). Preventing debromination during reactions with bromophenyl compounds.[7] (Specific troubleshooting for preserving aryl-bromides). 7[1][8]

Sources

Removing metal catalysts after coupling 2-(4-Bromo-2-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Metal Catalysts After Coupling Reactions of 2-(4-Bromo-2-fluorophenyl)ethanamine

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the removal of metal catalysts, such as palladium or copper, following coupling reactions involving this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

The Challenge of Residual Metals in Pharmaceutical Synthesis

The use of metal catalysts is widespread in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] However, residual metals are considered impurities and are strictly regulated due to their potential toxicity.[1][2] For instance, palladium levels in APIs are often required to be below 10 parts per million (ppm).[3] Therefore, effective removal of these catalysts is a critical step in pharmaceutical development.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: I've just completed a Suzuki coupling with this compound and my crude product is a black/dark-colored solution. What is the first step I should take?

This is a common observation and is often due to the presence of palladium black. Your initial step should be a simple filtration.

  • Recommendation: Perform a filtration through a pad of Celite®.[6][7]

  • Why this works: Celite®, a diatomaceous earth, provides a porous filter medium that can effectively trap finely dispersed metal particles like palladium black, as well as other insoluble inorganic salts from the reaction mixture.[6][7]

Q2: After Celite® filtration, I still detect significant levels of palladium in my product. What are my next options?

If simple filtration is insufficient, it indicates that the palladium is likely in a soluble form, possibly as a complex with your product or ligands. In this case, you have several options to consider, ranging from chromatography to the use of specialized scavengers.

  • Option 1: Silica Gel Chromatography: This is a standard purification technique that can separate your product from the catalyst.[6]

  • Option 2: Metal Scavengers: These are materials designed to selectively bind to and remove metal impurities.[2][8][9] They can be silica-based or polymer-based and are often functionalized with groups that have a high affinity for the target metal.[2][8][10]

  • Option 3: Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, as the metal impurities will preferentially remain in the mother liquor.[4][8]

Q3: How do I choose between silica gel chromatography and using a metal scavenger?

The choice depends on several factors, including the scale of your reaction, the desired level of purity, and cost-effectiveness.

FeatureSilica Gel ChromatographyMetal Scavengers
Selectivity Separates based on polarity. May require significant solvent and time for optimization.Highly selective for the target metal, often resulting in higher product yields.[8]
Ease of Use Can be labor-intensive, especially for large-scale reactions.Simple filtration after a short treatment time. Cartridge formats are also available for ease of use.[8][11]
Cost Generally lower initial cost for silica and solvents.Can be more expensive upfront, but may be more cost-effective in the long run due to higher yields and reduced solvent usage.[5]
Scalability Can be challenging to scale up.More readily scalable for industrial applications.[12]

Expert Insight: For early-stage research and small-scale reactions, silica gel chromatography is a viable option. For process development and larger-scale synthesis where minimizing product loss and ensuring consistently low residual metal levels are critical, metal scavengers are often the superior choice.

Q4: My product, being an amine, seems to be streaking on the silica gel column, leading to poor separation. How can I mitigate this?

Amine streaking on silica gel is a common issue due to the interaction of the basic amine with the acidic silica surface.

  • Troubleshooting Tip: Add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent system. A typical starting point is 0.1-1% by volume.

  • Causality: The basic modifier neutralizes the acidic sites on the silica gel, preventing the amine from strongly adsorbing and allowing for a more symmetrical peak shape and better separation.

Q5: What type of metal scavenger is most effective for removing palladium after a coupling reaction with an amine-containing compound?

Scavengers with functional groups that have a strong affinity for palladium are ideal.

  • Recommended Scavengers: Thiol-functionalized silica or polymer resins are highly effective for scavenging palladium.[8][10] Trimercaptotriazine (TMT) functionalized resins are another excellent option.[8]

  • Mechanism: The soft sulfur atom of the thiol group forms a strong covalent bond with the soft metal center of palladium, effectively "scavenging" it from the solution.

Q6: How can I accurately determine the concentration of residual palladium in my final product?

For precise quantification of trace metal impurities, highly sensitive analytical techniques are required.

  • Gold Standard Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and accurate method for quantifying trace levels of palladium.[3][13][14][15]

  • Alternative Methods: For more rapid, semi-quantitative analysis during process optimization, fluorometric or colorimetric methods can be used.[3][14][16]

Troubleshooting Guides

Guide 1: Systematic Approach to Palladium Removal

This workflow provides a structured approach to tackling palladium removal, from initial workup to final analysis.

Palladium_Removal_Workflow A Crude Reaction Mixture (Post-Coupling) B Celite® Filtration A->B C Analyze Filtrate for Pd (e.g., TLC staining, rapid test) B->C D Is Pd Level Acceptable? C->D E Concentrate and Final Product D->E Yes F Choose Further Purification D->F No G Silica Gel Chromatography (consider basic modifier) F->G H Metal Scavenger Treatment (e.g., Thiol-functionalized resin) F->H I Crystallization F->I J Purified Product G->J H->J I->J K Quantify Residual Pd (ICP-MS) J->K L Final Product Meets Specification K->L

Caption: A decision-making workflow for palladium removal.

Guide 2: Protocol for Metal Scavenger Treatment

This protocol outlines a general procedure for using a thiol-functionalized silica scavenger.

Objective: To reduce residual palladium levels in a solution of the coupled product.

Materials:

  • Crude product solution in an organic solvent (e.g., ethyl acetate, toluene).

  • Thiol-functionalized silica scavenger.

  • Inert atmosphere (e.g., nitrogen or argon).

  • Stirring apparatus.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

  • Celite®.

Procedure:

  • Preparation: Ensure the crude product has been filtered through Celite® to remove any solid palladium.

  • Scavenger Addition: To the stirred solution of your crude product under an inert atmosphere, add the thiol-functionalized silica scavenger. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.

  • Stirring: Stir the mixture at room temperature. The required time can vary, but 2-4 hours is a good starting point. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but should be tested on a small scale first to ensure product stability.[15]

  • Filtration: Once the scavenging is complete, filter the mixture through a fresh pad of Celite® to remove the scavenger-bound palladium.[15]

  • Washing: Wash the filter cake thoroughly with the same solvent used for the reaction to ensure complete recovery of your product.

  • Analysis: Concentrate the filtrate and submit a sample for ICP-MS analysis to confirm the final palladium concentration.[15]

Self-Validation: The effectiveness of this protocol is validated by the final ICP-MS result. If the palladium levels are still too high, consider increasing the amount of scavenger, the reaction time, or the temperature.

Visualizing the Logic: Purification Choices

The following diagram illustrates the key decision points when choosing a purification strategy after initial filtration.

Purification_Choice Start Initial Celite® Filtration Complete Residual Soluble Catalyst Present Purity High Purity & Yield Critical? Start->Purity Scale Large Scale Synthesis? Purity->Scale Yes Chromatography Silica Gel Chromatography Purity->Chromatography No ProductForm Product is a Crystalline Solid? Scale->ProductForm No Scavenger Use Metal Scavenger Scale->Scavenger Yes ProductForm->Chromatography No Crystallize Crystallization ProductForm->Crystallize Yes

Caption: Decision tree for selecting a secondary purification method.

References

  • Pharmaceutical Technology. (2026, February 10).
  • ResearchGate. (2013, May 17).
  • ProPlate®. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metals Removal. Wordpress.
  • Pharmaceutical Technology. (2026, January 17).
  • ResearchGate. (2015, May 18).
  • Koide, K., et al. (n.d.). Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience.
  • Google Patents. (2005). US20050256327A1: Method of removing palladium.
  • Mott Corp. (n.d.).
  • Google Patents. (2016).
  • BenchChem. (n.d.).
  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
  • ACS Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available.
  • Mott Corp. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing.
  • Allgeier, A. M. (2012, May 16). Challenges in Catalysis Applied to Pharmaceutical Development.
  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • SpinChem. (n.d.).
  • Scavenger-Solutions. (n.d.).
  • ACS Publications. (2007, April 28). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • ResearchGate. (n.d.).

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-(4-Bromo-2-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(4-Bromo-2-fluorophenyl)ethanamine: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this compound by comparing its fragmentation patterns with key analogues. We will explore the influence of its halogen substituents under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, grounding our analysis in established fragmentation mechanisms and supporting it with detailed experimental protocols.

Introduction: The Structural Imperative

This compound is a substituted phenethylamine, a class of compounds central to medicinal chemistry and neuroscience.[1] The precise identification and characterization of such molecules are paramount for ensuring purity, identifying metabolites, and understanding structure-activity relationships. Mass spectrometry is an indispensable tool for this purpose, providing not only the molecular weight but also a unique fragmentation "fingerprint" that reveals the molecule's structural components.[2]

This guide will dissect the fragmentation pathways of this compound. By systematically comparing its fragmentation to that of unsubstituted phenethylamine, 2-(4-bromophenyl)ethanamine, and 2-(2-fluorophenyl)ethanamine, we can isolate and understand the diagnostic influence of each substituent on the fragmentation cascade.

Theoretical Fragmentation Pathways: A Predictive Analysis

The fragmentation of this compound is primarily governed by the foundational stability of the phenethylamine core, modulated by the electronic effects and distinct characteristics of the bromo and fluoro substituents.

The Phenethylamine Core

The most characteristic fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond (the bond between the two ethylamine carbons), which is a form of benzylic cleavage.[3][4] This cleavage results in the formation of a stable, resonance-stabilized benzyl or tropylium cation, which typically yields the base peak in Electron Ionization (EI) mass spectra.

Influence of the Bromo Substituent

The presence of a bromine atom introduces a highly diagnostic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[5] Consequently, any fragment containing the bromine atom will appear as a pair of peaks (doublet) separated by 2 m/z units, referred to as the M and M+2 peaks, with roughly equal intensity.[6] This signature is a powerful tool for confirming the presence and number of bromine atoms in an ion.

Influence of the Fluoro Substituent

Fluorine is a highly electronegative atom and has only one stable isotope (¹⁹F). As a strong electron-withdrawing group, it can influence the stability of carbocations formed during fragmentation. While C-F bonds are strong, fragmentation can involve the loss of fluorine-containing neutral molecules or rearrangements influenced by its electronic effects.[7]

Synergistic Effects and Predicted Fragments

For this compound, we predict the following key fragmentation events:

  • Benzylic Cleavage (α-cleavage): The most favored pathway will be the cleavage of the Cα-Cβ bond, leading to the formation of the 4-bromo-2-fluorobenzyl cation. This fragment will exhibit the characteristic M/M+2 bromine isotope pattern.

  • Loss of Amine Group (ESI): Under softer ionization conditions like ESI, the protonated molecule [M+H]⁺ is expected to be prominent. A common subsequent fragmentation is the neutral loss of ammonia (NH₃), often leading to the formation of a stable spiro[2.5]octadienylium ion.[8][9]

  • Halogen Loss: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical. The loss of a fluorine atom is generally less favorable due to the strength of the C-F bond.

The interplay of these pathways is visualized in the fragmentation scheme below.

G cluster_main Predicted EI Fragmentation of this compound MolIon [C₈H₉BrFN]⁺ m/z 218/220 Benzylic 4-Bromo-2-fluorobenzyl cation m/z 188/190 MolIon->Benzylic Cα-Cβ cleavage Amino [CH₂NH₂]⁺ m/z 30 MolIon->Amino Cα-Cβ cleavage LossBr [C₈H₉FN]⁺ m/z 139 MolIon->LossBr -•Br LossHCN [C₇H₆BrF]⁺ m/z 174/176 Benzylic->LossHCN Rearrangement & loss of HCN

Caption: Predicted EI fragmentation of this compound.

Comparative Fragmentation Analysis

To empirically validate our predictions, we compare the fragmentation data of our target compound with its structural analogues. The following table summarizes the key fragment ions observed under both EI-MS and ESI-MS/MS conditions.

Compound Ionization Parent Ion (m/z) Major Fragment Ions (m/z) and Proposed Structures
Phenethylamine EI-MS121 [M]⁺91 (Tropylium cation, base peak), 30 ([CH₂NH₂]⁺)
ESI-MS/MS122 [M+H]⁺105 ([M+H-NH₃]⁺)
2-(2-Fluorophenyl)ethanamine EI-MS139 [M]⁺109 (2-Fluorotropylium cation, base peak), 30 ([CH₂NH₂]⁺)
ESI-MS/MS140 [M+H]⁺123 ([M+H-NH₃]⁺)
2-(4-Bromophenyl)ethanamine EI-MS199/201 [M]⁺170/172 (4-Bromotropylium cation, base peak), 30 ([CH₂NH₂]⁺)
ESI-MS/MS200/202 [M+H]⁺183/185 ([M+H-NH₃]⁺)
This compound EI-MS217/219 [M]⁺188/190 (4-Bromo-2-fluorobenzyl cation, base peak), 30 ([CH₂NH₂]⁺), 109 ([188/190 - Br]⁺)
ESI-MS/MS218/220 [M+H]⁺201/203 ([M+H-NH₃]⁺)
Discussion of Experimental Observations
  • Dominance of Benzylic Cleavage: Across all compounds under EI-MS, the base peak results from benzylic cleavage. This confirms it as the primary and most favorable fragmentation route. The mass of this benzylic fragment is a direct indicator of the substitution pattern on the aromatic ring.

  • Diagnostic Halogen Signatures: The data for the bromo-substituted compounds clearly show the characteristic 1:1 isotopic doublet for all bromine-containing fragments (e.g., m/z 170/172 and 188/190).[6] This provides unambiguous confirmation of the bromine's presence. In contrast, the fluoro-substituted compounds show single peaks, as expected.

  • ESI Fragmentation: Under ESI conditions, fragmentation is less extensive. The primary event for all compounds is the formation of the protonated molecule [M+H]⁺, followed by the characteristic neutral loss of ammonia (17 Da).[8] This pathway is highly conserved across the phenethylamine class and is useful for targeted analysis methods like Multiple Reaction Monitoring (MRM).[10]

  • Substituent Effects on Fragment m/z: The shift in the m/z value of the base peak directly corresponds to the mass of the substituents on the phenyl ring. Starting from phenethylamine (m/z 91), adding fluorine (+18 Da) gives m/z 109, adding bromine (+78/80 Da) gives m/z 170/172, and adding both (+96/98 Da) gives m/z 188/190. This predictable shift is fundamental to structural elucidation.

Experimental Methodologies

The trustworthiness of mass spectral data hinges on robust and reproducible experimental protocols. The following are standardized methods for the analysis of this compound.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for analyzing the volatile free-base form of the analyte and provides classic, library-searchable fragmentation patterns.

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in methanol.

  • GC System: Agilent 8890 GC (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL, splitless mode, injector temperature 250°C.

  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[4]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 25 to 350.

G Sample Sample in Volatile Solvent Injector GC Injector (250°C) Sample->Injector Column GC Column (Temp Programmed) Injector->Column Source MS Ion Source (EI, 70 eV) Column->Source Analyzer Quadrupole Mass Analyzer Source->Analyzer Detector Electron Multiplier Analyzer->Detector Data Mass Spectrum Detector->Data

Caption: General workflow for GC-MS analysis.

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is suited for analyzing the non-volatile salt form and for sensitive, targeted quantification experiments.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 methanol:water.

  • LC System: Waters ACQUITY UPLC I-Class (or equivalent).

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes, hold for 1 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: Sciex QTRAP 6500+ (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters: Capillary Voltage: 4500 V; Source Temperature: 500°C; Gas 1: 50 psi; Gas 2: 55 psi.

  • MS/MS Experiment: Select the protonated molecule [M+H]⁺ (m/z 218/220) as the precursor ion and scan for product ions using a collision energy of 25 eV.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields highly diagnostic ions. Under EI, the molecule undergoes a characteristic benzylic cleavage to produce the 4-bromo-2-fluorobenzyl cation (m/z 188/190) as the base peak. Under ESI, it forms a stable protonated molecule (m/z 218/220) that fragments via a neutral loss of ammonia to m/z 201/203.

The key takeaways for researchers are:

  • The m/z 188/190 ion is the most reliable indicator for identifying this compound in complex mixtures using GC-EI-MS.

  • The M/M+2 isotopic pattern is definitive for confirming the presence of the bromine atom.[5]

  • The transition from m/z 218/220 → 201/203 is an excellent choice for sensitive and specific quantification using LC-ESI-MS/MS in a Multiple Reaction Monitoring (MRM) experiment.[11]

By understanding these distinct fragmentation patterns, scientists are better equipped to accurately identify, quantify, and characterize this and other related halogenated phenethylamines in their research and development endeavors.

References

  • Nakashima, K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link]

  • Miyamoto, K., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of The American Society for Mass Spectrometry. [Link]

  • Miyamoto, K., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for H. ACS Publications. [Link]

  • Miyamoto, K., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. [Link]

  • Sekuła, K., et al. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences. [Link]

  • Chen, P. C., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]

  • Nakashima, K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. ACS Publications. [Link]

  • Altarawneh, I., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Chen, P. C., et al. (2018). Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. [Link]

  • Kuki, A., et al. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]

  • Chen, P. C., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate. [Link]

  • Save My Exams. (2023). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry). Save My Exams. [Link]

  • Zwiener, G. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Dibeler, V. H., et al. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Sparkman, O. D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. [Link]

Sources

Comparative Guide: Biological Activity of 2-Fluoro vs. Non-Fluorinated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Fluoro-substituted phenethylamines (specifically 2-Fluoroamphetamine and 2-Fluoromethamphetamine) and their non-fluorinated parent compounds (Amphetamine and Methamphetamine).[1]

Executive Summary: The Fluorine Effect

In medicinal chemistry, the strategic introduction of a fluorine atom—known as a "fluorine scan"—is utilized to modulate the physicochemical and pharmacokinetic profiles of a drug without drastically altering its steric footprint.[2] This guide analyzes the specific impact of ortho-fluorination (2-position) on the phenethylamine backbone.[1]

The comparison focuses on two primary pairs:

  • 2-Fluoroamphetamine (2-FA) vs. Amphetamine (AMPH) [1][3][4][5][6][7]

  • 2-Fluoromethamphetamine (2-FMA) vs. Methamphetamine (METH) [1]

Key Differentiator: While the non-fluorinated parents are potent, euphoric psychostimulants with significant abuse potential, the 2-fluoro analogs exhibit a distinct "functional" profile .[1] They retain wakefulness-promoting properties (norepinephrine dominance) while displaying reduced dopaminergic efficacy and euphoria, likely due to altered binding kinetics at the Dopamine Transporter (DAT) and modulated metabolic pathways.

Physicochemical & Structural Analysis

The substitution of Hydrogen (H) with Fluorine (F) at the 2-position induces critical electronic and lipophilic shifts.[1]

The Ortho-Effect and Bioisosterism[1]
  • Sterics: The van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), allowing the 2-F analog to fit into similar binding pockets (e.g., MATs) without significant steric clash.

  • Electronics: Fluorine is the most electronegative element.[1] Its presence at the ortho position creates a strong inductive effect (

    
    ), pulling electron density away from the aromatic ring and the ethylamine side chain.[1]
    
  • pKa Shift: The electron-withdrawing nature of the 2-F reduces the basicity of the amine nitrogen.[1] A lower pKa means a higher fraction of the molecule exists in the non-ionized (lipophilic) state at physiological pH (7.4), potentially accelerating Blood-Brain Barrier (BBB) transit.

Table 1: Physicochemical Comparison
PropertyAmphetamine (Non-Fluorinated)2-Fluoroamphetamine (2-FA)Impact of 2-F Substitution
Molecular Weight 135.21 g/mol 153.20 g/mol Slight increase; negligible effect on diffusion.[1]
LogP (Lipophilicity) ~1.76~1.95Increased: Enhances BBB permeability.[1]
pKa (Amine) ~9.9~9.4Decreased: More non-ionized free base at pH 7.[1]4.
C-X Bond Energy 98 kcal/mol (C-H)116 kcal/mol (C-F)Metabolic Block: Prevents oxidation at the 2-position.[1]

Pharmacodynamics: Transporter Selectivity & Potency

The core biological activity of these compounds involves interaction with Monoamine Transporters (MATs): DAT (Dopamine), NET (Norepinephrine), and SERT (Serotonin).[8][9]

Binding Affinity vs. Releasing Efficacy

Non-fluorinated AMPH/METH are potent substrate-type releasers .[1] They enter the presynaptic neuron via the transporter, disrupt VMAT2 function, and reverse the transporter flux.

  • 2-FA/2-FMA Profile: The 2-fluoro substitution appears to maintain high affinity for NET but reduces efficacy at DAT .[1]

    • Result: A high NET/DAT ratio leads to stimulation and focus (adrenergic) with less "rush" or compulsive redosing (dopaminergic) compared to the parent compounds.

  • Serotonin (SERT): Both 2-FA and AMPH have negligible SERT activity compared to 4-substituted analogs (e.g., 4-FA, which is highly serotonergic).[1] The 2-position is not critical for SERT selectivity.[1]

Table 2: Comparative Biological Activity (In Vivo & In Vitro)
CompoundTarget Bias (DAT : NET)Locomotor ED50 (Mice)*Behavioral Profile
Amphetamine Balanced (1 : 1.[1]5)0.8 mg/kgEuphoric, jittery, high abuse liability.
2-FA NET Biased (1 : 3.0)**1.6 mg/kgFunctional, clear-headed, lower peak euphoria.[1]
Methamphetamine DAT Dominant0.4 mg/kgIntense euphoria, long duration, neurotoxic.
2-FMA Balanced/NET Leaning0.5 mg/kgVery long duration, "productive" stimulation, ceiling effect on euphoria.

*Note: ED50 values derived from locomotor activity assays (Source: BenchChem/Trachsel). Lower value = Higher Potency. **Note: Ratios are estimated based on EC50 release assays in HEK293 cells.

Pharmacokinetics & Metabolic Stability

The C-F bond is the strongest single bond in organic chemistry.[1] This "metabolic shielding" is a primary advantage of fluorinated drugs.[1]

Metabolic Pathways[1][6]
  • Non-Fluorinated (Amphetamine):

    • Major Route: Oxidative deamination (CYP2D6) to phenylacetone.[1]

    • Minor Route: Ring hydroxylation, primarily at the para (4-position) to form 4-hydroxyamphetamine.[1]

  • Fluorinated (2-FA):

    • Blockade: The 2-F atom completely blocks metabolic attack at the ortho position.[1]

    • Redirection: Metabolism is forced towards deamination or para-hydroxylation.[1] However, the electron-withdrawing effect of the fluorine deactivates the entire ring, making it less susceptible to enzymatic oxidation (CYP450).

    • Outcome:2-FMA exhibits a significantly prolonged half-life compared to Methamphetamine due to this ring deactivation.[1]

Visualization: SAR & Metabolic Logic

G Parent Non-Fluorinated (Amphetamine) Fluoro 2-Fluoro Analog (2-FA) Parent->Fluoro 2-F Substitution LogP Increased Lipophilicity (Faster BBB Entry) Fluoro->LogP pKa Lower pKa (More Non-Ionized Drug) Fluoro->pKa Metab Metabolic Stability (Ring Deactivation) Fluoro->Metab C-F Bond Strength Effect1 Functional Stimulation (High NET, Mod. DAT) LogP->Effect1 pKa->Effect1 Effect2 Prolonged Duration (Slower Clearance) Metab->Effect2

Caption: Structure-Activity Relationship (SAR) flow demonstrating how 2-F substitution alters physicochemical properties leading to distinct biological outcomes.

Experimental Protocols

To validate the differences described above, the following standardized protocols are recommended.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine IC50 values for DAT, NET, and SERT to establish the selectivity profile.

  • Cell Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT.[10] Plate at

    
     cells/well in 96-well poly-D-lysine coated plates.
    
  • Compound Incubation:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.[1]

    • Incubate with test compounds (2-FA, Amphetamine) at concentrations ranging from

      
       to 
      
      
      
      M for 10 minutes at 25°C.
  • Substrate Addition:

    • Add radiolabeled neurotransmitters:

      
      , 
      
      
      
      , or
      
      
      (final conc. 20 nM).
    • Incubate for 5 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % inhibition. Calculate IC50 using non-linear regression.

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Compare the intrinsic clearance (


) of 2-FA vs. Amphetamine.
  • System: Pooled human liver microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction Mix: Phosphate buffer (pH 7.4), MgCl2 (3 mM), and test compound (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 min, then initiate with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    (
    
    
    ) and
    
    
    .

Safety & Toxicology Comparison

  • Neurotoxicity: Methamphetamine is known to cause long-term depletion of DAT and serotonergic terminals.[1][11] Preliminary data suggests 2-FMA may have a lower neurotoxic potential at equivalent doses due to the "ceiling effect" on dopamine release, though it still carries cardiovascular risks (hypertension, tachycardia) typical of potent norepinephrine releasers.

  • Cytotoxicity: In vitro cytotoxicity assays (MTT) generally show comparable cell viability profiles between fluorinated and non-fluorinated analogs at therapeutic concentrations, diverging only at supratherapeutic levels.

Experimental Workflow: Toxicity Screening

Toxicity Start Compound Selection (2-FMA vs METH) Step1 PC12 Cell Culture (Dopaminergic Model) Start->Step1 Step2 Drug Exposure (24h, 1-1000 µM) Step1->Step2 Branch1 MTT Assay (Mitochondrial Health) Step2->Branch1 Branch2 ROS Quantification (Oxidative Stress) Step2->Branch2 Result Comparative Toxicity Profile Branch1->Result Branch2->Result

Caption: Workflow for assessing comparative neurotoxicity via oxidative stress and mitochondrial function.

References

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Link

  • BenchChem Technical Support. (2025). A Head-to-Head Comparison: 2-Fluoroamphetamine vs. Amphetamine. BenchChem Guides. Link

  • Simmler, L. D., et al. (2014). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses. Neuropsychopharmacology. Link

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link

  • Rosenauer, R., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative Binding Affinity of 4-Bromo-2-Fluoro-Phenethylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Phenethylamines

Phenethylamine and its derivatives represent a cornerstone in the development of pharmacological tools and potential therapeutics targeting the central nervous system. The strategic placement of halogen atoms on the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and functional activity at various receptors. Specifically, substitutions at the 4- and 2-positions of the phenethylamine scaffold have been shown to modulate interactions with serotonin (5-HT) and dopamine (D) receptors, which are implicated in a wide range of neurological and psychiatric conditions.

The 4-bromo substitution, a key feature of the well-characterized psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine), is known to enhance affinity for the 5-HT2A receptor. The introduction of a fluorine atom at the 2-position is another strategic modification. Fluorine's high electronegativity and small size can alter the electronic distribution and conformation of the molecule, potentially leading to improved metabolic stability and modified receptor interactions. Understanding the interplay of these substitutions is crucial for the rational design of novel ligands with desired receptor profiles.

Comparative Binding Affinity: Insights from Structure-Activity Relationships

While direct comparative data for a series of 4-bromo-2-fluoro-phenethylamine derivatives is limited, we can extrapolate from the extensive research on related halogenated phenethylamines to predict their binding characteristics. The following table presents binding affinity data (Ki in nM) for a selection of relevant phenethylamine derivatives to illustrate the impact of different substitution patterns.

Table 1: Binding Affinities (Ki, nM) of Selected Phenethylamine Derivatives at Serotonin and Dopamine Receptors

CompoundSubstitution Pattern5-HT2A5-HT2B5-HT2CD1D2Reference(s)
2C-B4-Bromo-2,5-dimethoxy2.5----
25B-NBOMe4-Bromo-2,5-dimethoxy, N-(2-methoxybenzyl)0.5 - 1.01106.2>200>200
2C-B-fly8-Bromo-2,3,6,7-tetrahydrobenzodifuranHigh AffinityHigh AffinityHigh Affinity--
2-(4-Fluoro-3-hydroxyphenyl)ethylamine4-Fluoro-3-hydroxy---Lower than DALower than DA
BDBM500293904-(6-Bromo-3-(4-fluoro-phenyl)-indan-1-yl)-1,2,2-trimethyl-piperazine3.0 (IC50)--1.8 (IC50)8.6 (IC50)
Key Structure-Activity Relationship Insights:
  • 4-Position Halogenation: Studies on 1-(4-X-2,5-dimethoxyphen­yl)-2-aminopropane (DOX) analogues have shown that halogen substitution (Cl, Br, I) at the 4-position significantly increases binding affinity for 5-HT2 receptor subtypes compared to the unsubstituted compound. This is attributed to the potential for halogen bonding with backbone carbonyl groups in the receptor binding pocket.

  • 2-Position Substitution: The introduction of a fluorine atom at the 2-position, while not extensively documented in combination with a 4-bromo substituent, is expected to influence the molecule's electronic properties. The electron-withdrawing nature of fluorine could alter the pKa of the amine group and the overall electrostatic potential of the molecule, thereby affecting receptor interactions.

  • N-Alkylation and Conformational Constraints: As seen with 25B-NBOMe, N-benzylation can dramatically increase affinity, particularly at the 5-HT2A receptor. Similarly, constraining the ethylamine side chain, as in 2C-B-fly, often results in high affinity across multiple 5-HT2 receptor subtypes.

Based on these principles, it is hypothesized that 4-bromo-2-fluoro-phenethylamine derivatives will exhibit significant affinity for 5-HT2A receptors, with the precise affinity being modulated by other substitutions on the ring and the amine.

Experimental Protocol: In Vitro Radioligand Binding Assay

To empirically determine the binding affinities of novel 4-bromo-2-fluoro-phenethylamine derivatives, a competitive radioligand binding assay is the gold standard. This technique measures the ability of an unlabeled test compound to displace a radioactively labeled ligand from its receptor.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT2A, D2).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [3H]-Ketanserin for 5-HT2A).

      • Increasing concentrations of the unlabeled test compound (4-bromo-2-fluoro-phenethylamine derivative).

      • The prepared cell membranes.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram of the Radioligand Binding Assay Workflow:

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Competition Binding cluster_detection Detection & Analysis CellCulture Cell Culture (Receptor Expression) Harvest Harvest & Homogenize CellCulture->Harvest Centrifuge Centrifugation & Washing Harvest->Centrifuge Resuspend Resuspend in Assay Buffer Centrifuge->Resuspend ProteinAssay Protein Quantification (BCA Assay) Resuspend->ProteinAssay Plate 96-Well Plate Setup: - Buffer - Radioligand - Test Compound - Membranes ProteinAssay->Plate Incubate Incubation (e.g., 60 min at 30°C) Plate->Incubate Filter Vacuum Filtration Incubate->Filter Wash Filter Washing Filter->Wash Scintillation Scintillation Counting Wash->Scintillation DataAnalysis Data Analysis (IC50 -> Ki) Scintillation->DataAnalysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Implications and Signaling Pathways

The binding of a 4-bromo-2-fluoro-phenethylamine derivative to a G protein-coupled receptor (GPCR) like the 5-HT2A receptor initiates a cascade of intracellular signaling events. As agonists, these compounds would stabilize a receptor conformation that promotes the activation of heterotrimeric G proteins, typically Gq/11 for the 5-HT2A receptor. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.

Diagram of a Simplified 5-HT2A Receptor Signaling Pathway:

SignalingPathway Ligand 4-Bromo-2-fluoro- phenethylamine Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion

The exploration of 4-bromo-2-fluoro-phenethylamine derivatives presents a promising avenue for the development of novel pharmacological probes and potential therapeutic agents. While direct comparative binding data is currently sparse, the established principles of structure-activity relationships for halogenated phenethylamines provide a strong foundation for predicting their interactions with serotonin and dopamine receptors. The experimental protocols outlined in this guide offer a clear path for the empirical determination of their binding affinities and functional activities. Further research in this area will undoubtedly contribute to a deeper understanding of receptor pharmacology and aid in the design of next-generation CNS-active compounds.

References

  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-186. Available at: [Link]

  • López-Ramos, M., et al. (2021). 5-HT2 Receptor Subfamily and the Halogen Bond Promise. ACS Chemical Neuroscience, 12(20), 3749-3762. Available at: [Link]

  • BindingDB. (n.d.). Entry BDBM50029390. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 25B-NBOMe. Retrieved February 15, 2026, from [Link]

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 8(11), e78515. Available at: [Link]

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 8(11), e78515. Available at: [Link]

  • Herian, M., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Psychopharmacology, 236(11), 3195-3208. Available at: [Link]

  • ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. Retrieved February 15, 2026, from [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved February 15, 2026, from [Link]

  • Lord, S. J., et al. (2020). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. ACS Chemical Neuroscience, 11(15), 2348-2358. Available at: [Link]

  • Andersen, J. I., et al. (2015). Metabolic Fate of Hallucinogenic NBOMes. Chemical Research in Toxicology, 28(12), 2321-2329. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 15, 2026, from [Link]

  • Dean, B. V., et al. (2013). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): a review of the public domain literature. Journal of Analytical Toxicology, 37(8), 507-513. Available at: [Link]

  • DEA Diversion Control Division. (n.d.). 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies). Retrieved February 15, 2026, from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 2C-B-FLY. Retrieved February 15, 2026, from [Link]

  • Rohanová, M., et al. (2023). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. Frontiers in Pharmacology, 14, 1128032. Available at: [Link]

  • BindingDB. (n.d.). Entry BDBM50029390. Retrieved February 15, 2026, from [Link]

  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLOS ONE, 5(2), e9019. Available at: [Link]

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 8(11), e78515. Available at: [Link]

  • Fischer, S., et al. (2016). Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A. Angewandte Chemie International Edition, 55(7), 2555-2558. Available at: [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved February 15, 2026, from [Link]

  • Husbands, S. M., et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 54(6), 1836-1845. Available at: [Link]

  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-186. Available at: [Link]

  • Cignarella, G., et al. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 36(15), 2204-2208. Available at: [Link]

  • Preethi, B., et al. (2019). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDIES ON 4-BROMO-2-{(Z)-[(FURAN-2-YLMETHYL) IMINO]METHYL}PHENOL PRASEODYMIUM COMPLEX. Rasayan Journal of Chemistry, 12(3), 1455-1462. Available at: [Link]

  • Singh, R. P., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1206-1225. Available at: [Link]

A Senior Application Scientist's Guide to Chromatographic Comparison of 2-(4-Bromo-2-fluorophenyl)ethanamine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 2-(4-Bromo-2-fluorophenyl)ethanamine, a crucial intermediate in the synthesis of various therapeutic agents, a comprehensive understanding and control of its impurity profile are paramount. This guide provides an in-depth chromatographic comparison of analytical methodologies for the impurity profiling of this compound, grounded in scientific principles and regulatory expectations.

The structural features of this compound, specifically the presence of a basic amine group and a halogenated aromatic ring, present unique challenges and considerations in the development of robust analytical methods. The choice of chromatographic technique, column chemistry, and detection method can significantly impact the ability to resolve and accurately quantify potential impurities. This guide will explore two primary chromatographic approaches: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the optimal strategy for their needs.

The Genesis of Impurities: A Synthetic Perspective

To effectively develop and validate impurity profiling methods, one must first anticipate the likely impurities. A plausible and efficient synthesis of this compound proceeds via a reductive amination pathway, starting from 4-Bromo-2-fluorobenzaldehyde. This synthetic route, while effective, can introduce several process-related impurities.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities start_material 4-Bromo-2-fluorobenzaldehyde intermediate Imine Intermediate start_material->intermediate + NH3 api This compound (API) intermediate->api Reduction (e.g., NaBH4) imp1 Impurity A: Unreacted Starting Material (4-Bromo-2-fluorobenzaldehyde) api->imp1 related to imp2 Impurity B: Over-reduction Product (4-Bromo-2-fluorobenzyl alcohol) api->imp2 related to imp3 Impurity C: Dimeric Impurity api->imp3 related to

Caption: Plausible synthetic route and potential process-related impurities.

Understanding this synthetic pathway allows for the targeted development of analytical methods capable of separating the API from key potential impurities, including:

  • Impurity A: Unreacted 4-Bromo-2-fluorobenzaldehyde (starting material).

  • Impurity B: The corresponding benzyl alcohol, formed by over-reduction of the starting aldehyde.

  • Impurity C: Dimeric impurities formed through side reactions.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis, offering high resolution and sensitivity for the separation of a wide range of compounds.[1] For this compound and its impurities, a reverse-phase HPLC method is the logical first choice.

Causality Behind Experimental Choices in HPLC

The development of a robust HPLC method hinges on a systematic approach to optimizing chromatographic conditions.[2] The primary goal is to achieve adequate resolution between the API and all potential impurities. For halogenated aromatic compounds, the choice of stationary phase can significantly influence selectivity.[3] A phenyl-hexyl or a pentafluorophenyl (PFP) column chemistry is often advantageous over a standard C18 column due to the potential for π-π interactions between the stationary phase and the aromatic rings of the analytes, offering a different selectivity mechanism.[3]

The mobile phase composition, particularly its pH, is a critical parameter for the analysis of basic compounds like phenylethylamines. The amine group's ionization state is pH-dependent; controlling the pH of the mobile phase ensures consistent retention and sharp peak shapes. A slightly acidic mobile phase (pH 3-4) will ensure the primary amine is protonated, which generally leads to good peak symmetry on modern, well-endcapped silica-based columns.

Experimental Protocol: Reverse-Phase HPLC with UV Detection

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase A) hplc_system HPLC System (Quaternary Pump, Autosampler, UV Detector) sample_prep->hplc_system separation Chromatographic Separation (Phenyl-Hexyl Column) hplc_system->separation detection UV Detection (220 nm) separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis

Caption: A typical experimental workflow for HPLC analysis.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chromatographic Column: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for enhanced selectivity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC): A Powerful Alternative for Volatile and Semi-Volatile Impurities

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[4] While the hydrochloride salt of this compound is non-volatile, the free base and some potential impurities can be analyzed by GC, often after derivatization to improve their chromatographic properties.

Causality Behind Experimental Choices in GC

A significant challenge in the GC analysis of amines is their tendency to interact with active sites on the column and in the injection port, leading to poor peak shape (tailing) and reduced sensitivity.[5] To mitigate this, specialized base-deactivated columns are essential. Furthermore, derivatization of the primary amine with a reagent such as trifluoroacetic anhydride (TFAA) can significantly improve peak shape and thermal stability.[6] The resulting trifluoroacetyl derivative is less polar and more volatile, making it more amenable to GC analysis.

The choice of a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides a good balance of selectivity for a range of aromatic compounds.

Experimental Protocol: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC_Workflow sample_prep Sample Preparation (Free-basing and Derivatization) gc_system GC-MS System (Autosampler, Split/Splitless Inlet) sample_prep->gc_system separation Chromatographic Separation (Base-deactivated 5% Phenyl Column) gc_system->separation detection Mass Spectrometric Detection (Electron Ionization) separation->detection data_analysis Data Analysis (Mass Spectral Library Matching and Quantification) detection->data_analysis

Caption: A typical experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Instrumentation: A GC system equipped with a split/splitless inlet, a capillary column, and a mass selective detector.

  • Chromatographic Column: A base-deactivated 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature and dilute as necessary with ethyl acetate.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Comparative Analysis of HPLC and GC Methods

The choice between HPLC and GC for impurity profiling of this compound depends on the specific analytical needs, including the nature of the impurities to be monitored and the desired sensitivity.

FeatureReverse-Phase HPLCGas Chromatography (GC-MS)
Applicability Broadly applicable to the API and a wide range of polar and non-polar impurities.Best suited for volatile and semi-volatile impurities. The API requires derivatization.
Selectivity Excellent selectivity achievable through optimization of column chemistry and mobile phase.High selectivity, especially with MS detection, which provides structural information.[5]
Sensitivity Good sensitivity with UV detection, typically in the low ng range on-column.Excellent sensitivity, often reaching pg levels, especially in selected ion monitoring (SIM) mode.
Sample Preparation Generally straightforward; dissolution in a suitable solvent.More complex, often requiring free-basing and derivatization.
Robustness Generally considered highly robust for routine quality control applications.Can be susceptible to issues with active sites and matrix effects if not carefully optimized.
Regulatory Acceptance Widely accepted and the most common technique for pharmaceutical impurity profiling.[7]Accepted, but HPLC is often the primary method for release testing.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the impurity profiling of this compound, each with its own set of advantages and limitations.

  • For routine quality control and release testing , a well-developed and validated reverse-phase HPLC method is the recommended primary approach . It offers the versatility to analyze the API and a broad spectrum of potential impurities in a single run with straightforward sample preparation.

  • GC-MS serves as an excellent orthogonal technique . It is particularly valuable for the identification and quantification of specific volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC. Its high sensitivity makes it ideal for trace-level impurity analysis and for structure elucidation of unknown impurities.

In accordance with ICH guidelines, a comprehensive impurity control strategy should be established, with reporting, identification, and qualification thresholds defined based on the maximum daily dose of the final drug product.[8][9] The analytical methods presented in this guide, when properly validated, provide the foundation for a robust and scientifically sound approach to ensuring the purity, and thus the safety and efficacy, of this compound in the pharmaceutical development pipeline.

References

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kusano, M., et al. (2008). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Forensic Toxicology, 26(1), 19-25.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

Sources

Safety Operating Guide

2-(4-Bromo-2-fluorophenyl)ethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Stop. Before handling 2-(4-Bromo-2-fluorophenyl)ethanamine (CAS: 1255098-85-1 / 325163-35-7) for disposal, verify the following three critical safety parameters. This compound is a halogenated aromatic amine ; improper disposal can result in the formation of toxic halogenic vapors (HBr, HF) or violent exothermic reactions.

  • Waste Stream: Segregate strictly into Halogenated Organic Waste . Do NOT mix with non-halogenated solvents or aqueous acid streams.

  • Incompatibility: Absolute prohibition on contact with Bleach (Sodium Hypochlorite) or Strong Oxidizers . Reaction generates toxic chloramines and potential fire hazards.

  • State: If solid, dispose of as Hazardous Solid Waste . If in solution, ensure the solvent is compatible with the halogenated stream.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactive potential. This compound combines an amine functionality with a halogenated aromatic ring.

Table 1: Physicochemical & Hazard Data

PropertySpecificationOperational Implication
Chemical Structure Halogenated PhenethylaminePrecursor logic: Treat as potentially bioactive/toxic.[1][2][3]
Molecular Formula C₈H₉BrFNContains Nitrogen, Fluorine, and Bromine.[2]
Physical State Solid (typically HCl salt) or Oil (free base)Dust control required for solids; vapor control for oils.
Acidity/Basicity Basic (Amine)Corrosive. Reacts exothermically with acids.
Key Hazards Skin Irrit. 2 (H315), Eye Dam. 1 (H318), Acute Tox. 4 (H302)Requires full PPE (Nitrile gloves, safety goggles, lab coat).
Combustion Products NOx, HF, HBr, CO, CO₂Incineration requires scrubbers (commercial facility only).

Scientific Insight: The presence of both Bromine and Fluorine on the phenyl ring necessitates high-temperature incineration with specific flue gas scrubbing to capture Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).[1] Standard lab neutralization is insufficient to degrade the halogenated core.

Waste Segregation & Compatibility

The most common failure mode in laboratory disposal is improper segregation. This compound must enter the Halogenated Waste Stream due to its halogen content (>1-2% usually triggers this classification).[1]

Critical Incompatibility Warning:

  • Acids: Mixing with strong acids (HCl, H₂SO₄) in a waste container causes immediate heat generation (exotherm) and potential pressure buildup.

  • Hypochlorites (Bleach): Mixing amines with bleach generates Chloramines (NH₂Cl), which are highly toxic and explosive gases.

Figure 1: Waste Stream Decision Logic

WasteSegregation Start Start: Waste Identification This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid SolidDest DESTINATION C: Hazardous Solid Waste (Double Bagged + Label) SolidPath->SolidDest Pack in puncture-proof container SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck AqueousCheck Is it an Aqueous Solution? SolventCheck->AqueousCheck No (MeOH, Water, etc.) HalogenStream DESTINATION A: Halogenated Organic Solvent Waste (Red Can/Label) SolventCheck->HalogenStream Yes (DCM, etc.) AqueousCheck->HalogenStream Contains >1% Halogenated Amine NonHalogenStream DESTINATION B: Non-Halogenated Organic Waste (Only if <1% Halogen content - RARE) AqueousCheck->NonHalogenStream Trace amounts only (<0.1%)

Caption: Decision matrix for segregating this compound based on physical state and solvent composition.

Operational Disposal Protocol

Follow this Standard Operating Procedure (SOP) to ensure compliance with RCRA (Resource Conservation and Recovery Act) guidelines.

Step 1: Preparation & PPE
  • PPE: Nitrile gloves (double gloving recommended for pure oil), safety goggles (not just glasses), and a lab coat. Use a fume hood.[4]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the amine is in an acidic solution (corrosion risk).

Step 2: Packaging
  • For Solids:

    • Transfer the solid material into a wide-mouth jar or double-bag it in heavy-duty polyethylene bags.

    • Label the inner container clearly.[4]

    • Place the inner container into the Hazardous Solid Waste drum.

  • For Liquids:

    • Verify the receiving carboy is labeled "Halogenated Organic Waste."

    • Use a funnel to prevent spills.

    • Do not overfill (leave 10% headspace for expansion).

    • Close the cap tightly immediately after filling.

Step 3: Labeling (The "Cradle-to-Grave" Link)

Your label must be specific to ensure the waste facility incinerates it correctly.[1]

  • Chemical Name: Write out the full name: "this compound". Do not use abbreviations or lab notebook codes (e.g., "Compound X").

  • Constituents: List all solvents (e.g., "Dichloromethane 90%, 2-(4-Bromo...) 10%").

  • Hazard Checkboxes: Mark "Toxic" and "Irritant". If in flammable solvent, mark "Flammable".

Step 4: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Keep the container in secondary containment (tray) to catch potential leaks.

  • Ensure the container is closed at all times except when adding waste.

Emergency Spill Response

Accidents happen. Your reaction speed and method determine the safety outcome.

Spill Scenario: You drop a 10g vial of the liquid amine on the floor.

Figure 2: Spill Response Workflow

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel. Move to fresh air if vapors present. Assess 2. ASSESS Is it >100mL or highly toxic? Do you have the right PPE? Alert->Assess CallEHS CALL EHS/FIRE DEPT (Major Spill) Assess->CallEHS Yes (High Risk) Clean 3. CONTAIN & ABSORB Use Vermiculite, Sand, or Amine-Specific Absorbent Pads. Assess->Clean No (Manageable) Collect 4. COLLECT Scoop into hazardous waste bag. Do NOT use a broom (dust). Clean->Collect Decon 5. DECONTAMINATE Wipe surface with mild soap/water. Dispose of wipes as waste. Collect->Decon

Caption: Operational workflow for managing a laboratory spill of halogenated amines.

Specific Cleanup Notes:

  • Absorbent: Use inert clay (vermiculite) or specific organic spill pads.

  • Neutralization: For small amine spills, you may apply a weak acid neutralizer (like citric acid powder) if trained to do so, but absorption is generally safer to prevent splattering.

  • Ventilation: Keep fume hoods running to exhaust vapors.

Regulatory Compliance & References

RCRA Classification: While this compound is not explicitly listed on the EPA "P" or "U" lists (commercial chemical products), it is regulated as a Characteristic Hazardous Waste due to toxicity and potential corrosivity (if pH > 12.5).[1]

  • Waste Code: Likely D002 (Corrosive) if liquid/basic, or simply regulated under general Halogenated Organic codes (e.g., F001/F002 if spent solvents are involved).

Documentation: Always maintain the Safety Data Sheet (SDS) in your lab's digital or physical repository. The generator is liable for the waste until it is destroyed.

References
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link][1]

  • University of Akron. (n.d.). Halogenated vs. Non-Halogenated Waste Classification. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-2-fluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-fluorophenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.